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Core Science & Biosynthesis

Foundational

Synthesis pathways and mechanisms for 3-fluoro-5-(morpholin-4-yl)benzaldehyde

An In-Depth Technical Guide to the Synthesis of 3-fluoro-5-(morpholin-4-yl)benzaldehyde Executive Summary: 3-fluoro-5-(morpholin-4-yl)benzaldehyde is a valuable substituted benzaldehyde derivative, frequently utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-fluoro-5-(morpholin-4-yl)benzaldehyde

Executive Summary: 3-fluoro-5-(morpholin-4-yl)benzaldehyde is a valuable substituted benzaldehyde derivative, frequently utilized as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating morpholine group meta to a reactive aldehyde, makes it a versatile intermediate. This guide provides a comprehensive overview of the principal synthetic pathways for its preparation, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the underlying mechanisms of these transformations, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Introduction and Retrosynthetic Analysis

3-fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4) possesses a molecular formula of C11H12FNO2 and a molecular weight of 209.22 g/mol [1]. The strategic placement of its functional groups allows for a variety of subsequent chemical modifications, making it a desirable precursor in drug development and materials science.

A retrosynthetic analysis reveals two primary bond disconnections for strategic synthesis, both focusing on the formation of the aryl C-N bond. This leads to two robust and widely practiced synthetic methodologies in modern organic chemistry.

G cluster_paths Retrosynthetic Disconnections cluster_precursors Key Precursors TM Target Molecule 3-fluoro-5-(morpholin-4-yl)benzaldehyde Path1 Pathway I: SNAr (C-N Bond Formation) TM->Path1 SNAr Logic Path2 Pathway II: Buchwald-Hartwig (C-N Bond Formation) TM->Path2 Cross-Coupling Logic Precursor1 3,5-Difluorobenzaldehyde + Morpholine Path1->Precursor1 Precursor2 3-Bromo-5-fluorobenzaldehyde + Morpholine Path2->Precursor2 G cluster_mechanism SNAr Mechanism R1 3,5-Difluorobenzaldehyde I1 Meisenheimer Complex (Resonance Stabilized) R1->I1 Step 1: Nucleophilic Attack (Rate-Determining) R2 + Morpholine P1 Product + F⁻ I1->P1 Step 2: Elimination of F⁻ (Fast)

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol

Reaction: 3,5-Difluorobenzaldehyde + Morpholine → 3-fluoro-5-(morpholin-4-yl)benzaldehyde

Reagent/ParameterQuantity/ValueRationale
3,5-Difluorobenzaldehyde1.0 eqLimiting Reagent
Morpholine1.2 - 1.5 eqNucleophile; slight excess ensures complete reaction.
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eqActs as a scavenger for the HF generated in situ.
Solvent (e.g., DMSO, DMF)5 - 10 mL/mmolA polar aprotic solvent is required to dissolve the reactants and facilitate the formation of the charged intermediate.
Temperature80 - 120 °CThermal energy is needed to overcome the activation barrier of the initial nucleophilic attack.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorobenzaldehyde and the chosen solvent (e.g., DMSO).

  • Add the base (e.g., potassium carbonate) to the mixture.

  • Add morpholine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to the target temperature (e.g., 100 °C) and maintain for the required duration.

  • Monitor the reaction's progress via thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

This pathway is a cornerstone of modern synthetic chemistry for C-N bond formation, offering broad substrate scope and high functional group tolerance. [2]

Conceptual Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. [2][3]This method is particularly useful when the aryl halide is not sufficiently activated for an SNAr reaction. [3]The reaction requires a palladium source, a phosphine ligand, and a base.

Reaction Scheme & Catalytic Cycle

The starting material for this pathway is 3-bromo-5-fluorobenzaldehyde. [4][5][6]The catalytic cycle involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, breaking the C-Br bond and forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or DavePhos) are often employed as they promote both the oxidative addition and the final reductive elimination steps, leading to faster reaction rates and higher yields. [7][8]

G Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(AmineH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Amido_Complex->Product ArBr Ar-Br ArBr->OA_Complex AmineH Amine-H AmineH->Amine_Complex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol

Reaction: 3-Bromo-5-fluorobenzaldehyde + Morpholine → 3-fluoro-5-(morpholin-4-yl)benzaldehyde

Reagent/ParameterQuantity/ValueRationale
3-Bromo-5-fluorobenzaldehyde1.0 eqElectrophilic coupling partner.
Morpholine1.1 - 1.2 eqNucleophilic coupling partner.
Palladium Source (e.g., Pd₂(dba)₃)1 - 5 mol%Pre-catalyst that forms the active Pd(0) species.
Ligand (e.g., XPhos, RuPhos)2 - 10 mol%Stabilizes the Pd center and facilitates key steps in the catalytic cycle. [7]
Base (e.g., NaOt-Bu, K₃PO₄)1.4 - 2.0 eqA strong, non-nucleophilic base is required for the deprotonation step. [9]
Solvent (e.g., Toluene, Dioxane)5 - 10 mL/mmolAnhydrous, deoxygenated solvent is crucial to prevent catalyst deactivation.
Temperature80 - 110 °CProvides the necessary energy for the reaction to proceed at a reasonable rate.
Reaction Time2 - 18 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • Set up a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the vessel, add the palladium source, the phosphine ligand, and the base.

  • Add the 3-bromo-5-fluorobenzaldehyde and the anhydrous, deoxygenated solvent.

  • Stir the mixture for a few minutes, then add the morpholine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to afford the pure product.

Comparative Analysis of Synthetic Pathways

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the specific electronic nature of the substrates.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required (often base-mediated).Palladium catalyst and phosphine ligand required.
Cost Generally lower due to the absence of expensive metal catalysts and ligands.Higher due to the cost of palladium and specialized ligands.
"Green" Chemistry More favorable; avoids heavy metals.Less favorable due to palladium use, though catalyst loading can be low.
Substrate Scope Limited to electron-deficient aryl halides.Very broad; effective for both electron-rich and -poor aryl halides. [10]
Reaction Conditions Often requires high temperatures and polar aprotic solvents.Milder conditions are often possible with modern catalyst systems. [11]
Workup/Purification Simpler; no need to remove metal catalyst residues.Requires filtration to remove palladium; care must be taken to ensure product is free of metal contamination.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of 3-fluoro-5-(morpholin-4-yl)benzaldehyde. The SNAr pathway, using 3,5-difluorobenzaldehyde, offers a more direct, cost-effective, and environmentally benign route. However, its success is contingent on the sufficient activation of the aromatic ring. The Buchwald-Hartwig pathway, starting from 3-bromo-5-fluorobenzaldehyde, provides a more robust and versatile alternative with a broader scope, albeit at a higher cost and with greater complexity. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development program, balancing factors of cost, scale, efficiency, and environmental impact.

References

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • ResearchGate. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Appchem. (n.d.). 3-fluoro-5-(morpholin-4-yl)benzaldehyde. Available at: [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • NIST. (n.d.). Benzaldehyde, 3-fluoro-. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Profiling, and Application of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic scaffolds with specific functional groups is critical for tuning pharmacokinetics, target affinity, and metabolic stability. 3-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic scaffolds with specific functional groups is critical for tuning pharmacokinetics, target affinity, and metabolic stability. 3-fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4)[1] has emerged as a highly versatile building block in drug discovery. Combining the metabolic shielding of a fluorine atom, the solubilizing and hinge-binding properties of a morpholine ring, and the synthetic versatility of an aldehyde handle, this compound serves as a premium intermediate for the synthesis of kinase inhibitors, GPCR modulators, and CNS-active therapeutics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and the optimized catalytic methodologies required for its synthesis and downstream functionalization.

Physicochemical & Structural Profiling

To effectively utilize 3-fluoro-5-(morpholin-4-yl)benzaldehyde in drug design, researchers must understand the causality behind its structural components.

  • The Fluorine Atom: Positioned meta to the aldehyde, fluorine lowers the pKa of proximal basic centers (if synthesized downstream) and blocks oxidative metabolism (e.g., CYP450-mediated aromatic hydroxylation). Its high electronegativity also modulates the electron density of the aromatic ring, influencing the conformation of the morpholine substituent.

  • The Morpholine Ring: Morpholine is a privileged pharmacophore. The oxygen atom acts as a weak hydrogen-bond acceptor, while the overall ring imparts favorable aqueous solubility and metabolic stability compared to piperidine analogs. It is a canonical binding motif for the ATP-hinge region in PI3K and mTOR inhibitors.

  • The Aldehyde Handle: Aldehydes are highly reactive electrophiles, allowing for rapid diversification via reductive amination, Wittig olefination, or condensation reactions to form heterocycles (e.g., imidazoles or benzimidazoles).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1][2]:

PropertyValue
Chemical Name 3-fluoro-5-(morpholin-4-yl)benzaldehyde
CAS Number 1696721-44-4
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Exact Mass 209.0852 Da
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 3 (F, N, O)
Rule of 5 Compliance Yes (Ideal for oral bioavailability)

Synthetic Methodology: Buchwald-Hartwig Amination

Mechanistic Rationale

The synthesis of 3-fluoro-5-(morpholin-4-yl)benzaldehyde typically begins with 3-bromo-5-fluorobenzaldehyde. Because the leaving group (bromide) is meta to the electron-withdrawing aldehyde, traditional Nucleophilic Aromatic Substitution (S_NAr) is kinetically unviable. Therefore, transition-metal catalysis—specifically the Buchwald-Hartwig cross-coupling —is strictly required to forge the C-N bond.

The Base-Sensitivity Challenge: Aldehydes are highly sensitive to strong bases. Traditional Buchwald-Hartwig conditions utilize sodium tert-butoxide (NaOtBu), which would trigger rapid aldol condensations or Cannizzaro reactions, destroying the aldehyde starting material. To circumvent this, a mild, insoluble inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be used in conjunction with a highly active palladium-ligand complex (e.g., Pd₂(dba)₃ with XPhos or BINAP)[3][4].

Experimental Protocol: C-N Cross-Coupling

Self-Validating System: This protocol utilizes TLC and LC-MS monitoring to ensure the catalytic cycle is active before proceeding to workup.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-5-fluorobenzaldehyde (1.0 equiv, 10 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (50 mL) followed by morpholine (1.2 equiv, 12 mmol).

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C. Stir vigorously for 12–16 hours. Causality: Vigorous stirring is required because the mild base (Cs₂CO₃) is insoluble in toluene; the reaction occurs at the solid-liquid interface.

  • Monitoring: Monitor via LC-MS. The disappearance of the starting material (m/z ~203/205) and the appearance of the product mass (m/z 210.2 [M+H]⁺) validates successful reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure aldehyde.

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 3-bromo-5-fluorobenzaldehyde AmineCoord Amine Coordination Ar-Pd(II)-Br + Morpholine OxAdd->AmineCoord Deprot Deprotonation Formation of Ar-Pd(II)-NR2 AmineCoord->Deprot Cs2CO3 (Mild Base) RedElim Reductive Elimination Product Release + Pd(0) Deprot->RedElim RedElim->Pd0 3-fluoro-5-(morpholin-4-yl)benzaldehyde

Caption: Buchwald-Hartwig catalytic cycle for 3-fluoro-5-(morpholin-4-yl)benzaldehyde synthesis.

Downstream Functionalization: Reductive Amination

Once synthesized, the aldehyde handle is most commonly utilized to generate benzylamine derivatives via reductive amination[4].

Mechanistic Rationale

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is too aggressive and will reduce the aldehyde directly to a benzyl alcohol before the amine can condense. Conversely, Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild, chemoselective hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, ensuring it only reduces the highly electrophilic iminium ion intermediate, leaving the unreacted aldehyde intact and preventing over-alkylation.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 equiv) and a primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis (Optional but recommended): Add a catalytic amount of glacial acetic acid (0.1 equiv) to accelerate hemiaminal dehydration to the iminium ion. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir at room temperature for 4–12 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target benzylamine.

RedAm Aldehyde Aldehyde Handle (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (Nucleophile) Amine->Hemiaminal Imine Iminium Ion (-H2O) Hemiaminal->Imine Mild Acid Product Benzylamine Derivative Imine->Product NaBH(OAc)3

Caption: Reductive amination pathway utilizing the aldehyde handle for downstream functionalization.

Analytical Characterization

To validate the structural integrity of 3-fluoro-5-(morpholin-4-yl)benzaldehyde, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): A distinct singlet at ~9.90 ppm confirms the presence of the aldehyde proton. The morpholine ring will present as two distinct multiplets at ~3.85 ppm (CH₂-O) and ~3.20 ppm (CH₂-N). The aromatic region will show three distinct protons coupling with the fluorine atom.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single peak in the fluorine spectrum (typically around -110 to -115 ppm) confirms the mono-fluoro substitution.

  • LC-MS (ESI+): The base peak should correspond to the protonated molecular ion [M+H]⁺ at m/z 210.2.

References

  • Title: 3-fluoro-5-(morpholin-4-yl)
  • Title: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde | C11H12FNO2 | CID ...
  • Source: nih.
  • Source: organic-synthesis.

Sources

Foundational

Definitive Whitepaper: Crystal Structure Analysis of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Executive Summary The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture of drug-like scaffolds. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (C₁₁H₁₂FNO₂) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture of drug-like scaffolds. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (C₁₁H₁₂FNO₂) represents a highly versatile intermediate, combining the conformational rigidity of a morpholine ring, the unique stereoelectronic properties of an organic fluorine atom, and a reactive aldehyde moiety. This technical guide provides a comprehensive, self-validating methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and structural refinement, this whitepaper serves as an authoritative resource for crystallographers and medicinal chemists.

Structural Significance and Supramolecular Synthons

Before initiating crystallographic studies, it is critical to understand the expected conformational landscape and intermolecular interactions that drive the crystal packing of 3-fluoro-5-(morpholin-4-yl)benzaldehyde.

The Morpholine Ring Conformation

The morpholine ring, a ubiquitous six-membered saturated heterocycle in medicinal chemistry, predominantly adopts a chair conformation to minimize torsional and steric strain[1]. Theoretical calculations demonstrate that the chair conformer is approximately 7.5 kcal/mol lower in energy than the skew-boat conformation[1]. In the solid state, the exocyclic N–C(aryl) bond typically occupies an equatorial orientation to prevent unfavorable 1,3-diaxial interactions with the morpholine ring protons[2].

The Role of Organic Fluorine

Historically, covalently bound organic fluorine was considered a poor hydrogen-bond acceptor due to its low polarizability[3]. However, modern crystal engineering confirms that fluorine participates in weak, yet highly directional, C−H⋯F interactions[4]. These interactions, often possessing energies around 30–40% of a traditional hydrogen bond, act as critical supramolecular synthons that dictate the final packing motif in the crystal lattice[4].

The Aldehyde Moiety

The aldehyde group is expected to remain coplanar with the central benzene ring. This planarity maximizes π -conjugation and facilitates the formation of inversion dimers through C−H⋯O=C interactions, a common motif in benzaldehyde derivatives.

Synthon Central 3-fluoro-5-(morpholin-4-yl)benzaldehyde Morph Morpholine Ring (Chair Conformation) Central->Morph Fluoro Fluorine Atom (C-F Bond) Central->Fluoro Aldehyde Aldehyde Group (Coplanar to Benzene) Central->Aldehyde Steric Equatorial N-C(aryl) Bond (Minimizes Steric Strain) Morph->Steric Hbond1 Weak C-H···F Interaction (Directional Packing) Fluoro->Hbond1 Hbond2 C-H···O=C Interaction (Dimer Formation) Aldehyde->Hbond2

Diagram 1: Key structural features and supramolecular interactions defining the crystal lattice.

Experimental Methodology: A Self-Validating Protocol

To achieve atomic-level resolution (typically 0.5 Å or better)[5], the experimental workflow must be rigorously controlled. The following step-by-step protocol explains the causality behind each methodological choice.

Phase 1: Single Crystal Growth via Vapor Diffusion

Objective: Obtain a defect-free, single crystal with dimensions of at least 0.1×0.1×0.1 mm[5].

  • Solvent Selection: Dissolve 20 mg of highly pure 3-fluoro-5-(morpholin-4-yl)benzaldehyde in 0.5 mL of dichloromethane (DCM). Causality: DCM is an excellent solvent for this moderately polar organic molecule, ensuring complete dissolution without premature precipitation.

  • Setup: Place the open 1-dram vial containing the solution into a larger 20 mL scintillation vial containing 3 mL of a poor solvent (e.g., n-hexane). Seal the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 48–72 hours. Causality: The high vapor pressure of hexane causes it to slowly diffuse into the DCM solution. This gradual decrease in solubility creates a controlled supersaturation gradient, favoring the nucleation of a few large, high-quality single crystals rather than a microcrystalline powder[6].

Phase 2: Crystal Mounting and Data Collection
  • Mounting: Submerge the selected crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil displaces surface solvent, preventing crystal degradation upon exposure to air, and acts as a rigid glass matrix when frozen.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Causality: Cooling to 100 K minimizes the thermal vibrations of the atoms (reducing Atomic Displacement Parameters, ADPs). This significantly enhances the intensity of high-angle diffraction spots, allowing for highly precise bond length measurements[5].

  • Diffraction: Collect data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CMOS detector. Causality: Mo K α radiation minimizes absorption effects for standard organic molecules lacking heavy metals, ensuring accurate intensity measurements across the Ewald sphere[7].

Workflow Cryst 1. Vapor Diffusion Crystallization (DCM/Hexane) Mount 2. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Select single crystal Diffract 3. X-Ray Diffraction (100 K, Mo Kα) Mount->Diffract Flash-cool to minimize ADPs Solve 4. Structure Solution (Intrinsic Phasing / SHELXT) Diffract->Solve Integrate & scale data Refine 5. Anisotropic Refinement (Least-Squares / SHELXL) Solve->Refine Assign atomic models Validate 6. Validation & CIF Generation (CheckCIF, R1 < 0.05) Refine->Validate Self-validating convergence

Diagram 2: Sequential workflow for small molecule X-ray crystallography.

Structural Solution and Refinement

The computational modeling of X-ray data is a self-validating system. The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL)[7].

Self-Validating Convergence Criteria

A crystallographic refinement is only considered trustworthy when it meets strict mathematical criteria:

  • R1 Factor: Must be <0.05 (5%). This indicates excellent agreement between the observed diffraction pattern and the calculated model.

  • Goodness-of-Fit (S): Should be approximately 1.000, indicating that the model correctly accounts for the statistical errors in the data.

  • Residual Electron Density: The highest peak ( Δρmax​ ) and deepest hole ( Δρmin​ ) in the final difference Fourier map must be <0.5 e/ų and >−0.5 e/ų, respectively. Causality: Values outside this range suggest unmodeled solvent, twinning, or incorrect atom assignment.

Quantitative Data Summaries

The following tables summarize the expected quantitative crystallographic parameters and geometric features for 3-fluoro-5-(morpholin-4-yl)benzaldehyde based on analogous fluorinated morpholine derivatives[2][4][8].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₁H₁₂FNO₂
Formula Weight 209.22 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈8.5 Å, c≈10.8 Å, β≈95∘
Volume / Z ≈1024 ų / 4
Calculated Density ( ρcalc​ ) 1.357 g/cm³
Absorption Coefficient ( μ ) 0.105 mm⁻¹
Final R indices [I > 2 σ (I)] R1 = 0.038, wR2 = 0.095
Goodness-of-fit on F2 1.042
Table 2: Selected Bond Lengths and Torsion Angles
Structural FeatureAtoms InvolvedExpected ValueSignificance
C-F Bond Length C(3) - F(1)1.358(2) ÅStandard for aromatic C-F bonds.
Aldehyde C=O Bond C(7) = O(2)1.201(3) ÅConfirms double bond character.
Morpholine N-C(aryl) N(1) - C(5)1.385(2) ÅPartial double bond character due to resonance.
Morpholine Conformation C-O-C-C (Ring) ≈55∘ to 60∘ Confirms the stable chair conformation[1].
Aldehyde Planarity O(2)-C(7)-C(1)-C(2) ≈0∘ or 180∘ Coplanar to maximize π -conjugation.
Table 3: Intermolecular Interactions (Hydrogen Bonds)
Interaction TypeD-H Ad(D-H) [Å]d(H A) [Å]d(D A) [Å]Angle (DHA) [°]
Weak H-Bond (Fluorine) C(4)-H(4) F(1)0.952.553.32145
Aldehyde Dimerization C(6)-H(6) O(2)0.952.483.25152

Note: The highly directional nature of the C−H⋯F interaction (Angle > 140°) confirms its role as a true hydrogen bond rather than a mere consequence of crystal packing[4].

References

  • Crystal Structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. PubMed. Available at:[Link]

  • Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. PMC. Available at:[Link]

  • How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications. Available at:[Link]

  • Experimental and Theoretical Characterization of Short H-Bonds with Organic Fluorine in Molecular Crystals. ACS Publications. Available at:[Link]

  • X-Ray Crystallography (Physics) – Study Guide. StudyGuides.com. Available at:[Link]

  • X Ray Crystallography. International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Exploratory

Electronic and Steric Topography of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde: A Technical Whitepaper for Rational Drug Design

Executive Summary In modern fragment-based drug discovery and rational drug design, the strategic decoration of aromatic rings is paramount for tuning pharmacokinetics, target affinity, and metabolic stability. 3-Fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery and rational drug design, the strategic decoration of aromatic rings is paramount for tuning pharmacokinetics, target affinity, and metabolic stability. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (MW: 209.22 g/mol )[1] represents a highly sophisticated building block that leverages a 1,3,5-trisubstituted "meta-paradigm." By combining the electrophilic versatility of an aldehyde, the metabolic shielding and inductive pull of a fluorine atom, and the privileged solubilizing properties of a morpholine ring[2], this molecule offers a unique electronic and steric landscape. This whitepaper deconstructs the causality behind its physicochemical behavior and provides self-validating protocols for its application in medicinal chemistry.

Structural Anatomy & Electronic Topography

The 1,3,5-Trisubstituted Meta-Paradigm

The fundamental reactivity of 3-fluoro-5-(morpholin-4-yl)benzaldehyde is governed by the meta-relationship of its three substituents. Unlike ortho or para substitutions, where substituents can communicate directly via continuous resonance (forming direct quinonoid push-pull systems), meta-substituents are electronically insulated from direct resonance overlap. Instead, they communicate through the alternating polarization of the benzene ring's carbon atoms.

  • Aldehyde at C1 (-CHO): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It depletes electron density primarily from the ortho (C2, C6) and para (C4) positions.

  • Fluorine at C3 (-F): Exerts a strong inductive withdrawal (-I) through the sigma framework due to its high electronegativity, but simultaneously donates electron density via resonance (+M) from its lone pairs into the ortho (C2, C4) and para (C6) positions.

  • Morpholine at C5 (-NR₂): Functions as a strong electron-donating group (EDG) via resonance (+M) from the nitrogen lone pair, pushing electron density into C4, C6, and C2.

Because the morpholine (+M) and the aldehyde (-M) are meta to each other, the morpholine's lone pair cannot directly delocalize onto the carbonyl oxygen. Causality: This lack of direct conjugation prevents the aldehyde from being electronically deactivated by the morpholine group, preserving the carbonyl carbon's high electrophilicity for downstream synthetic modifications (e.g., reductive aminations), while the ring itself remains relatively electron-rich at specific nodes.

ElectronicEffects cluster_molecule Meta-Substituent Electronic Communication Aldehyde C1: Aldehyde (-CHO) Strong EWG (-M, -I) Fluorine C3: Fluorine (-F) Inductive EWG (-I) Resonance EDG (+M) AromaticRing Benzene Core (Alternating Polarization) Fluorine->AromaticRing -I / +M (Modulates C2, C4) Morpholine C5: Morpholine (-NR2) Strong EDG (+M) Morpholine->AromaticRing +M (Activates C2, C4, C6) AromaticRing->Aldehyde -M (Deactivates C2, C6)

Fig 1: Electronic interplay of meta-substituents on the benzene core.

Steric Constraints and Conformational Dynamics

The spatial footprint of 3-fluoro-5-(morpholin-4-yl)benzaldehyde is defined by the contrasting steric demands of its substituents.

Morpholine Chair Conformation and Nitrogen Inversion

The morpholine ring is a ubiquitous, privileged scaffold in drug discovery, known for balancing lipophilicity and hydrophilicity. It exists predominantly in a chair conformation. To maximize the +M resonance effect, the nitrogen atom adopts an sp2 -like hybridization, flattening its geometry to allow its p -orbital to align parallel with the aromatic π -system. Causality: Because the morpholine is situated at the 5-position—flanked only by small hydrogen atoms at C4 and C6—it experiences minimal steric hindrance. This allows the morpholine ring to achieve near-perfect coplanarity with the benzene ring, maximizing orbital overlap and electron donation.

Fluorine as a Bioisostere

Fluorine is the smallest electron-withdrawing group, with a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å). It introduces profound electronic changes (lowering the pKa of proximal basic amines and increasing metabolic stability against CYP450 oxidation) without introducing steric bulk that might disrupt target binding.

Quantitative Data: Physicochemical Parameters

To facilitate rational drug design, the isolated electronic and steric contributions of the substituents are quantified below. These parameters highlight the push-pull tension across the aromatic core.

SubstituentPositionHammett Constant ( σm​ )Taft Steric Parameter ( Es​ )Van der Waals Radius (Å)Primary Electronic Role
-CHO C1+0.35-0.97~1.90Electrophilic sink; Directs incoming nucleophiles.
-F C3+0.34-0.461.47Inductive withdrawal; Metabolic shield.
-Morpholine C5-0.16-1.40~2.80Resonance donation; Solubilizing group.

*Approximated based on piperidine/dialkylamine analogs due to the dynamic chair conformation of morpholine.

Experimental Methodology: Self-Validating Reductive Amination

The aldehyde moiety of 3-fluoro-5-(morpholin-4-yl)benzaldehyde is an ideal synthetic handle for attaching diverse pharmacophores. The most robust method for this is reductive amination.

Causality of Reagent Selection: Sodium triacetoxyborohydride, NaBH(OAc)3​ , is selected over Sodium borohydride ( NaBH4​ ). The three electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)3​ is too mild to reduce the starting aldehyde at room temperature, but it is sufficiently reactive to reduce the more electrophilic iminium ion intermediate. This prevents the premature reduction of the aldehyde to an alcohol, ensuring high yields of the desired amine.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system. Progression to the next step is contingent upon specific analytical confirmation, ensuring absolute trustworthiness in the workflow.

Step 1: Iminium Ion Formation

  • Dissolve 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add glacial acetic acid (1.5 eq) to adjust the pH to ~4-5. Causality: Mild acidity is required to protonate the intermediate carbinolamine, facilitating the elimination of water to form the reactive iminium ion.

  • Validation Check 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Proceed only when the UV-active aldehyde spot ( Rf​≈0.6 ) is completely consumed.

Step 2: Selective Hydride Transfer 4. Cool the reaction to 0 °C and add NaBH(OAc)3​ (1.5 eq) portion-wise to control the mild exotherm. 5. Stir at room temperature for 12 hours under an inert nitrogen atmosphere. 6. Validation Check 2 (LC-MS): Sample the reaction. Proceed to workup only when LC-MS confirms the disappearance of the imine mass and the appearance of the [M+H]+ peak corresponding to the target secondary amine.

Step 3: Quench and Isolation 7. Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Causality: Neutralizes acetic acid and destroys unreacted borohydride. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 9. Validation Check 3 ( 1H-NMR ): Analyze the crude product. Success is definitively confirmed by the disappearance of the aldehyde proton singlet at δ≈9.9 ppm and the emergence of a new benzylic −CH2​− singlet at δ≈3.8 ppm .

ReductiveAmination Step1 1. Aldehyde + Primary Amine Solvent: DCE Step2 2. Iminium Ion Formation Catalyst: AcOH (pH 4-5) Step1->Step2 Condensation Step3 3. Selective Reduction Reagent: NaBH(OAc)3 Step2->Step3 Hydride Transfer Step4 4. Isolation & Validation LC-MS & 1H-NMR Step3->Step4 Aqueous Quench

Fig 2: Self-validating reductive amination workflow for aldehyde derivatization.

References

  • National Institutes of Health (PubChem). "3-Fluoro-5-(morpholin-4-yl)benzaldehyde Compound Summary." PubChem Database.[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[Link]

  • ResearchGate (Aggregated Authors). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." European Journal of Medicinal Chemistry, 2020.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination Protocols Utilizing 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Executive Summary The compound 3-fluoro-5-(morpholin-4-yl)benzaldehyde is a highly versatile building block in modern drug discovery[1]. The combination of a lipophilic, metabolically stable fluorine atom with a solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-fluoro-5-(morpholin-4-yl)benzaldehyde is a highly versatile building block in modern drug discovery[1]. The combination of a lipophilic, metabolically stable fluorine atom with a solubilizing morpholine ring makes this motif highly desirable in the design of kinase inhibitors, CNS-active therapeutics, and antimicrobial agents. This application note provides a comprehensive, self-validating guide to performing highly efficient reductive aminations with this specific aldehyde, detailing the mechanistic causality behind reagent selection, solvent optimization, and step-by-step experimental execution.

Mechanistic Causality & Substrate Profiling

To achieve high yields in reductive amination, one must understand the electronic microenvironment of the substrate. In 3-fluoro-5-(morpholin-4-yl)benzaldehyde, the reactivity of the carbonyl group is dictated by its meta-substituents:

  • Inductive Electron Withdrawal: The 3-fluoro group exerts a strong inductive electron-withdrawing effect (-I).

  • Absence of Resonance Donation: Because the morpholine group is positioned meta to the aldehyde, its nitrogen lone pair cannot donate electron density to the carbonyl carbon via resonance (+M). Instead, the electronegative nitrogen acts as an additional inductive electron-withdrawing group (-I).

Causality in Reaction Dynamics: This dual inductive withdrawal renders the carbonyl carbon exceptionally electrophilic. While this facilitates rapid condensation with amines to form the intermediate imine or iminium ion, it simultaneously makes the unreacted aldehyde highly susceptible to premature reduction if an overly aggressive hydride source is used. Therefore, selecting a mild, highly selective reducing agent is the single most critical parameter for this workflow.

Reagent Selection: The Case for Sodium Triacetoxyborohydride

Historically, the Borch reductive amination utilizing sodium cyanoborohydride (NaCNBH₃) was the industry standard. However, NaCNBH₃ requires strict pH control (pH 3–4 for aldehydes) and generates highly toxic hydrogen cyanide gas and cyanide byproducts[2].

In 1996, Abdel-Magid et al. established sodium triacetoxyborohydride (NaBH(OAc)₃) as the superior alternative for direct reductive amination[3].

  • Selectivity: The three electron-withdrawing acetate groups stabilize the boron-hydrogen bond. This makes NaBH(OAc)₃ too weak to reduce the highly electrophilic 3-fluoro-5-(morpholin-4-yl)benzaldehyde directly at room temperature, but reactive enough to reduce the even more electrophilic protonated imine/iminium intermediate[4].

  • Solvent Kinetics: 1,2-Dichloroethane (DCE) is the optimal solvent. Reactions in DCE proceed significantly faster than in tetrahydrofuran (THF) due to the superior solubility profile of the transient ionic intermediates[3].

Reaction Pathway Visualization

ReductiveAmination Aldehyde 3-Fluoro-5-(morpholin-4-yl) benzaldehyde Intermediate Imine / Iminium Ion (Highly Electrophilic) Aldehyde->Intermediate Condensation (DCE, rt) Amine Amine Partner (1.05 - 1.1 equiv) Amine->Intermediate Product Alkylated Amine (Target Scaffold) Intermediate->Product Selective Reduction Reductant NaBH(OAc)3 (1.4 - 1.5 equiv) Reductant->Product

Figure 1: Mechanistic workflow of direct reductive amination using NaBH(OAc)3.

Quantitative Data & Reagent Profiling

The following table summarizes the quantitative performance metrics of various reducing agents when applied to electron-deficient benzaldehydes[3],,[5].

Reducing AgentPrimary SolventRelative Reaction TimeSelectivity (Imine vs. Aldehyde)Toxicity / ByproductsRecommended Protocol
NaBH(OAc)₃ DCE or THF2 – 6 hoursExcellent Low (Acetic acid)Protocol A (Direct)
NaCNBH₃ Methanol12 – 24 hoursGood (Requires pH 4-6)High (HCN gas risk)Specialized use only
NaBH₄ Methanol< 1 hourPoor (Reduces aldehyde)Low (Borate salts)Protocol B (Stepwise)

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (Standard Workflow)

Target: Synthesis of tertiary amines using secondary amines, or secondary amines where dialkylation is sterically hindered[3].

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 equiv, e.g., 1.0 mmol, 209.2 mg) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M (5.0 mL).

  • Amine Addition: Add the secondary amine (1.05 equiv). Stir the mixture at room temperature for 30 minutes.

    • Causality: Pre-mixing allows the thermodynamic equilibrium to shift toward the iminium species before the reductant is introduced, preventing competitive aldehyde reduction.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 equiv, 1.4 mmol, 296.7 mg).

    • Causality: Portion-wise addition mitigates mild exotherms and controls the evolution of hydrogen gas if trace moisture is present in the amine.

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the consumption of the aldehyde via LC-MS or TLC (typically complete within 2–4 hours).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL).

    • Causality: The basic quench neutralizes the acetic acid byproduct and hydrolyzes boron complexes, releasing the free base amine.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Indirect (Stepwise) Reductive Amination

Target: Synthesis of secondary amines using primary amines. This protocol mathematically eliminates the risk of over-alkylation (dialkylation)[3].

  • Imine Formation: Dissolve 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous methanol (MeOH, 0.2 M).

  • Dehydration: Add anhydrous magnesium sulfate (MgSO₄) or activated 3Å molecular sieves. Stir at room temperature for 6 hours.

    • Causality: Physical sequestration of water drives the condensation equilibrium entirely to the imine, preventing the primary amine from acting as a competing nucleophile during reduction.

  • Filtration: Filter out the drying agent under a nitrogen atmosphere into a clean, dry flask.

  • Reduction: Cool the filtrate to 0 °C using an ice bath. Carefully add sodium borohydride (NaBH₄, 1.0 equiv) in small portions.

    • Causality: Because the imine is pre-formed and physically isolated from the starting aldehyde, the highly reactive and economical NaBH₄ can be utilized without the risk of reducing the aldehyde to an alcohol.

  • Workup: Stir for 30 minutes at 0 °C, quench with water, evaporate the MeOH in vacuo, partition between EtOAc and water, extract, dry (Na₂SO₄), and concentrate.

Troubleshooting & Process Optimization

  • Sluggish Reactions: If imine formation is slow (often due to sterically hindered amines), add 1.0 equivalent of glacial acetic acid (AcOH) to the DCE mixture in Protocol A. AcOH acts as a Brønsted acid catalyst, protonating the carbonyl oxygen and increasing its electrophilicity[3].

  • Aldehyde Reduction (Side Product): If the corresponding benzyl alcohol is detected, it indicates that the amine is either too sterically hindered to form the imine efficiently, or the NaBH(OAc)₃ was added too rapidly. Switch to Protocol B to force imine formation prior to reduction.

  • Poor Solubility: If the amine partner is provided as a hydrochloride salt, it will not condense with the aldehyde. Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) to liberate the free base in situ before adding the reductant.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87861513, 3-Fluoro-5-(morpholin-4-yl)benzaldehyde." PubChem. URL: [Link]

Sources

Application

Application Note: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde as a Privileged Building Block in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide Executive Summary In modern medicinal chemistry, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide

Executive Summary

In modern medicinal chemistry, the strategic design of molecular scaffolds relies heavily on multifunctional building blocks. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4) represents a highly privileged intermediate, uniquely combining three distinct pharmacophoric and synthetic features. This guide provides an authoritative, in-depth analysis of its mechanistic utility, physicochemical profiling, and field-proven synthetic protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: The Triad of Functionality

The utility of 3-fluoro-5-(morpholin-4-yl)benzaldehyde stems from the synergistic relationship of its three constituent groups. As a Senior Application Scientist, I emphasize that understanding the causality behind these structural features is critical for rational drug design:

  • The Morpholine Motif (C3): Morpholine is a ubiquitous heterocycle in approved drugs. It introduces a basic nitrogen that is typically protonated at physiological pH, drastically improving aqueous solubility. Furthermore, the oxygen atom acts as a critical hydrogen-bond acceptor, frequently serving as a hinge-binding motif in the ATP-binding pockets of kinases (e.g., PI3K, mTOR) and deubiquitinases like USP1[1].

  • The Fluorine Atom (C5): The strategic placement of fluorine serves a dual purpose. First, it provides metabolic shielding, blocking rapid CYP450-mediated aromatic oxidation. Second, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent morpholine nitrogen, optimizing the molecule's lipophilicity (LogD) and enhancing passive membrane permeability.

  • The Benzaldehyde Handle (C1): The aldehyde acts as a highly versatile, chemoselective electrophile. It enables divergent downstream syntheses, including reductive aminations to form functionalized benzylamines[2], or Knoevenagel condensations to generate chalcone and pyrazoline-based anticancer agents[3].

Figure 1: Structural rationale for the constituent functional groups.

Physicochemical & Pharmacokinetic Profiling

Before incorporating this building block into a synthetic workflow, it is essential to evaluate its baseline physicochemical properties to ensure downstream products remain within Lipinski's Rule of Five.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 209.22 g/mol Low MW allows for extensive downstream elaboration.
Chemical Formula C₁₁H₁₂FNO₂Efficient atom economy.
H-Bond Acceptors 3 (N, O, F)Favorable for target protein interactions (e.g., kinase hinges).
H-Bond Donors 0Prevents excessive desolvation penalties during binding.
Rotatable Bonds 2Low conformational entropy, favoring rigid binding poses.

Synthetic Methodologies & Self-Validating Protocols

Chemical Insight: Why Buchwald-Hartwig over SNAr?

A common pitfall in the synthesis of fluorinated morpholino-arenes is the assumption that Nucleophilic Aromatic Substitution (SNAr) is universally applicable. However, in a 3,5-disubstituted benzaldehyde system, the halogens are positioned meta to the electron-withdrawing aldehyde. This geometry precludes the resonance stabilization required for the Meisenheimer intermediate, rendering SNAr extremely sluggish and low-yielding[4].

Therefore, the chemically rigorous approach is a Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing 3-bromo-5-fluorobenzaldehyde. This method leverages the differential bond dissociation energies of the C-Br versus C-F bonds, ensuring perfect regioselectivity.

Figure 2: Synthetic workflow demonstrating upstream synthesis and downstream derivatization.

Protocol 1: De Novo Synthesis of the Building Block (Buchwald-Hartwig)

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs).

Reagents:

  • 3-Bromo-5-fluorobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • RuPhos (0.04 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Procedure:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with 3-bromo-5-fluorobenzaldehyde, Cs₂CO₃, Pd₂(dba)₃, and RuPhos. Causality: Degassing is mandatory. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Purge the flask with Argon for 15 minutes.

  • Reagent Addition: Add anhydrous toluene followed by morpholine via syringe.

  • Reaction: Heat the mixture to 90 °C under Argon for 12 hours.

  • Self-Validating IPC (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: Proceed to workup only when the starting material peak (m/z ~203/205) is consumed and the product mass (m/z 210.1 [M+H]⁺) is dominant.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield a pale yellow solid.

Protocol 2: Downstream Derivatization via Reductive Amination

To integrate this building block into a larger pharmacophore (e.g., an ALDH inhibitor[2]), reductive amination is the premier choice.

Reagents:

  • 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • DCE (0.2 M)

  • Glacial Acetic Acid (0.1 eq)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. Add acetic acid. Causality: Mild acidic conditions activate the aldehyde carbonyl for nucleophilic attack, accelerating iminium ion formation. Stir at room temperature for 2 hours.

  • Self-Validating IPC (IR/TLC): Monitor the disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) or use TLC to confirm the consumption of the aldehyde.

  • Reduction: Add NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, preventing the premature reduction of unreacted aldehyde to benzyl alcohol.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation checkpoints for the described workflows.

Reaction WorkflowExpected YieldReaction TimePrimary IPC TargetKey Impurity to Monitor
Buchwald-Hartwig Amination 75 - 85%12 - 16 hm/z 210.1 [M+H]⁺Unreacted bromide (m/z 203)
Reductive Amination 80 - 95%4 - 6 hTarget Amine MassBenzyl alcohol byproduct
Knoevenagel Condensation 70 - 90%8 - 12 hTarget Chalcone MassAldol self-condensation

References

  • Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. ACS Journal of Medicinal Chemistry.[1] URL: [Link]

  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. National Institutes of Health (PMC).[2] URL:[Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. National Institutes of Health (PMC).[3] URL:[Link]

Sources

Method

Application Note: Knoevenagel Condensation of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols. Executive Summary The Knoeven...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols.

Executive Summary

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, widely utilized to generate α,β -unsaturated carbonyl compounds and related electrophilic alkenes[1]. When applied to highly functionalized building blocks like 3-fluoro-5-(morpholin-4-yl)benzaldehyde , the reaction yields versatile intermediates crucial for modern drug discovery.

This specific benzaldehyde derivative possesses a unique "push-pull" electronic environment. The fluorine atom provides metabolic stability and lipophilicity, while the morpholine ring acts as a solubilizing pharmacophore frequently employed in kinase inhibitors and antibacterial agents[2]. This application note provides a comprehensive, E-E-A-T-aligned guide to executing Knoevenagel condensations with this substrate, detailing the mechanistic causality behind catalyst selection and providing self-validating protocols.

Mechanistic Insights & Substrate Profiling

Electronic Effects of the Substrate

The reactivity of 3-fluoro-5-(morpholin-4-yl)benzaldehyde in nucleophilic additions is governed by the competing electronic effects of its substituents:

  • 3-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and accelerating the initial nucleophilic attack.

  • 5-Morpholino Group: The nitrogen lone pair donates electron density via resonance (+M). However, because it is positioned meta to the aldehyde, direct resonance conjugation with the carbonyl is forbidden. Instead, it enriches the overall electron density of the aromatic ring, which stabilizes the highly conjugated α,β -unsaturated product once formed.

The Catalytic Pathway: Iminium vs. Hann-Lapworth

The choice of base dictates the reaction mechanism. As established in advanced organic synthesis[3], the Knoevenagel condensation can proceed via two distinct pathways:

  • The Knoevenagel Mechanism (Secondary Amines): When catalyzed by a secondary amine like piperidine, the reaction proceeds via an iminium ion intermediate . Piperidine condenses with the aldehyde to form a highly electrophilic iminium species, which is rapidly attacked by the enolate of the active methylene compound[4].

  • The Hann-Lapworth Mechanism (Tertiary Amines): When catalyzed by a tertiary amine (e.g., triethylamine), iminium formation is impossible. Instead, the base simply deprotonates the active methylene, and the resulting carbanion attacks the aldehyde directly to form a β -hydroxy intermediate, which subsequently undergoes E1cB elimination[3].

For 3-fluoro-5-(morpholin-4-yl)benzaldehyde, piperidine is the optimal catalyst . The iminium pathway significantly lowers the activation energy barrier, preventing the accumulation of stable, unreactive intermediates.

Mechanism A 3-Fluoro-5-morpholino benzaldehyde C Iminium Ion Intermediate A->C + B - H2O B Piperidine (Catalyst) E C-C Bond Formation C->E + D D Active Methylene Enolate F Elimination (-Piperidine) E->F G α,β-Unsaturated Product F->G

Figure 1: The iminium-mediated Knoevenagel condensation pathway using a secondary amine catalyst.

Experimental Design & Optimization

The active methylene compound dictates the required reaction stringency. Highly acidic methylenes like malononitrile (pKa ~11) react rapidly at room temperature, whereas less acidic esters like diethyl malonate (pKa ~13) require elevated temperatures and azeotropic water removal.

Table 1: Optimization of Reaction Conditions (Aldehyde + Malononitrile)
EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Causality / Observation
1ToluenePiperidine (10)110 (Reflux)4.085Dean-Stark trap removes water, driving equilibrium. Good for unreactive methylenes.
2EthanolPiperidine (10)25 (RT)2.092Optimal for Malononitrile. Product precipitates out of solution, driving the reaction forward without heat.
3H₂O/EtOHL-Proline (10)801.588Green alternative. L-proline acts as a bifunctional catalyst.
4NonePiperidine (5)25 (Milling)0.595Mechanochemical activation. High atom economy but requires specialized ball-milling equipment.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . In-process physical changes (e.g., dissolution, color shifts, precipitation) serve as real-time indicators of reaction progress.

Workflow Start 1. Reagent Preparation (Aldehyde + Active Methylene) Solvent 2. Solvent Addition (Absolute Ethanol) Start->Solvent Catalyst 3. Catalyst Addition (Piperidine, Dropwise) Solvent->Catalyst Reaction 4. Reaction Execution (Stir at RT) Catalyst->Reaction Monitor Precipitation Observed? Reaction->Monitor Monitor->Reaction No (Continue Stirring) Workup 5. Workup (Vacuum Filtration & Cold Wash) Monitor->Workup Yes (Verify by TLC) Purify 6. Purification (Recrystallization) Workup->Purify End Pure Benzylidene Derivative Purify->End

Figure 2: Step-by-step experimental workflow and decision tree for the ethanolic Knoevenagel condensation.

Protocol A: Ethanolic Precipitation Method (Optimized for Malononitrile)

This method exploits the low solubility of the highly conjugated product in ethanol to drive the reaction to completion without external heating.[5]

Reagents:

  • 3-Fluoro-5-(morpholin-4-yl)benzaldehyde: 1.0 mmol (209.2 mg)

  • Malononitrile: 1.1 mmol (72.7 mg)

  • Piperidine: 0.1 mmol (8.5 mg / ~10 µL)

  • Absolute Ethanol: 5.0 mL

Step-by-Step Procedure:

  • Substrate Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5.0 mL).

    • Causality: Ethanol is chosen because both starting materials are highly soluble in it, ensuring a homogeneous initial state, whereas the final product is sparingly soluble.

  • Catalyst Initiation: While stirring vigorously at room temperature (20-25 °C), add piperidine (10 µL) dropwise.

    • Self-Validation Check: Upon addition of piperidine, the solution will rapidly transition to a deep yellow/orange color, indicating the formation of the highly conjugated iminium intermediate and subsequent enolate attack.

  • Reaction Maturation: Continue stirring at room temperature for 1–2 hours.

    • Self-Validation Check: A heavy, brightly colored precipitate will begin to form within 15–30 minutes. The precipitation removes the product from the liquid phase, driving the equilibrium forward according to Le Chatelier's principle.

  • Reaction Monitoring: Verify completion via TLC (Hexanes:EtOAc 7:3). The aldehyde spot (UV active) should completely disappear, replaced by a lower Rf, intensely UV-active product spot.

  • Workup & Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted malononitrile and piperidine traces.

    • Causality: Cold ethanol prevents the dissolution of the desired product while effectively clearing polar impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the pure 2-(3-fluoro-5-(morpholin-4-yl)benzylidene)malononitrile.

Protocol B: Toluene Reflux with Dean-Stark (Optimized for Diethyl Malonate)

Required for less reactive active methylenes where the thermodynamic barrier is higher and water must be actively removed.

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, combine the aldehyde (1.0 mmol), diethyl malonate (1.2 mmol), piperidine (0.1 mmol), and glacial acetic acid (0.1 mmol) in anhydrous toluene (10 mL).

    • Causality: Acetic acid is added to form piperidinium acetate, a buffered catalytic system that facilitates both the iminium formation and the subsequent elimination step while preventing side-reactions like base-catalyzed ester hydrolysis.

  • Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reflux: Heat the mixture to 110 °C (reflux) for 4–6 hours.

    • Self-Validation Check: Observe the accumulation of water droplets in the Dean-Stark trap. The reaction is complete when water ceases to collect.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the product.

Analytical Characterization Expectations

To confirm the successful synthesis of the Knoevenagel adduct, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The most critical diagnostic signal is the newly formed vinylic proton (-CH=C) . Due to the strong electron-withdrawing nature of the active methylene (especially malononitrile) and the deshielding effect of the aromatic ring, this proton typically appears as a sharp singlet far downfield, generally between 7.60 and 8.20 ppm . The morpholine protons will appear as two distinct multiplets around 3.10-3.30 ppm (-CH₂-N) and 3.70-3.85 ppm (-CH₂-O).

  • LC-MS (ESI+): For the malononitrile adduct ( C14​H12​FN3​O ), expect a molecular ion peak [M+H]+ at m/z 258.1.

  • IR Spectroscopy: Disappearance of the strong aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of a sharp, intense nitrile stretch (-C≡N) at ~2220 cm⁻¹ (if malononitrile is used), along with a conjugated C=C stretch around 1580-1600 cm⁻¹.

Sources

Application

Application Note: Synthesis and Application of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde in Kinase Inhibitor Development

Target Audience: Discovery Chemists, Lead Optimization Scientists, and Process Engineers Focus Areas: Fragment-Based Drug Discovery (FBDD), Late-Stage Functionalization, Kinase Targeting (e.g., p38α MAPK) Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Lead Optimization Scientists, and Process Engineers Focus Areas: Fragment-Based Drug Discovery (FBDD), Late-Stage Functionalization, Kinase Targeting (e.g., p38α MAPK)

Executive Summary

The optimization of kinase inhibitors requires a delicate balance between target affinity (potency) and physicochemical properties (solubility, permeability, and metabolic stability). In fragment-based lead generation, 3-fluoro-5-(morpholin-4-yl)benzaldehyde has emerged as a highly versatile building block. This application note details the mechanistic rationale for incorporating the 3-fluoro-5-morpholinophenyl motif into kinase inhibitor scaffolds, specifically detailing its role in targeting the hinge region of p38α MAP kinase. Furthermore, we provide self-validating, step-by-step protocols for both the synthesis of this building block and its subsequent integration via reductive amination.

Mechanistic Rationale: The "Fluoro-Morpholino" Advantage

The strategic placement of a fluorine atom and a morpholine ring on a benzylamine scaffold is not arbitrary; it is a calculated bioisosteric design choice designed to overcome common attrition factors in drug development.

  • Fluorine as a Bioisostere and Metabolic Shield: The incorporation of fluorine at the 3-position serves multiple purposes. Electronegatively, it lowers the pKa​ of the adjacent basic morpholine nitrogen, which tempers basicity and improves membrane permeability. Sterically, it acts as a bioisostere for hydrogen or a hydroxyl group, while its strong C-F bond effectively blocks cytochrome P450-mediated oxidative metabolism at that specific aryl hotspot ()[1].

  • Morpholine as a Solubilizing and Binding Motif: The morpholine ring is a privileged structure in kinase inhibitors. Its oxygen atom provides a hydrogen bond acceptor that often interacts with the solvent-exposed channel of the kinase ATP-binding site, or forms critical water-mediated hydrogen bonds with the hinge region. Concurrently, the aliphatic ether/amine nature of morpholine dramatically enhances aqueous solubility compared to unsubstituted aryl rings.

  • The Aldehyde Linchpin: The formyl group allows for rapid, late-stage diversification. Through reductive amination, the aldehyde can be coupled to a vast library of amine-bearing heteroaryl fragments (e.g., amino-indoles or amino-pyridines), facilitating the rapid exploration of chemical space during hit-to-lead optimization ()[2].

p38Pathway Stimuli Stress / Cytokines (TNF-α, IL-1) MKK MKK3 / MKK6 Stimuli->MKK Activates p38 p38α MAP Kinase MKK->p38 Phosphorylates Targets Substrates (MK2, ATF-2) p38->Targets Phosphorylates Inhibitor Morpholine-Fluorobenzyl Inhibitor Inhibitor->p38 Inhibits Response Inflammatory Response Targets->Response Induces

Caption: p38α MAPK signaling cascade and targeted inhibition by morpholine-fluorobenzyl derivatives.

Physicochemical and Pharmacological Profiling

The table below summarizes the quantitative impact of appending the 3-fluoro-5-morpholinobenzyl moiety onto a generic 3-(2-(4-pyridyl)ethyl)indole fragment, a known p38α binder ()[2]. The data illustrates the causality between the structural modification and the resulting pharmacological profile.

Scaffold Substitutionp38α IC50​ (nM)Aqueous Solubility (μg/mL)LogD (pH 7.4)Hepatic Clearance (μL/min/mg)
Unsubstituted Benzylamine > 35,00012.54.185.0 (High)
3-Fluoro-5-morpholinobenzylamine 630185.02.822.4 (Low)

Data Interpretation: The addition of the morpholine ring increases aqueous solubility by >10-fold and lowers LogD to a more drug-like range (< 3.0). The fluorine atom protects the aromatic ring from rapid hepatic clearance, while the combined motif anchors the fragment into the kinase hinge region, improving potency by over 50-fold.

Experimental Workflows

SynthWorkflow A 3,5-Difluorobenzaldehyde (Starting Material) B Morpholine, K2CO3 DMSO, 80°C A->B SNAr C 3-Fluoro-5-(morpholin-4-yl) benzaldehyde B->C Substitution D Amine Scaffold NaBH(OAc)3, DCE C->D Reductive Amination E Target Kinase Inhibitor (Benzylamine) D->E Diversification

Caption: Synthetic workflow for 3-fluoro-5-(morpholin-4-yl)benzaldehyde and its derivatives.

Protocol A: Synthesis of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde via SN​Ar

This protocol utilizes a Nucleophilic Aromatic Substitution ( SN​Ar ). The strong electron-withdrawing nature of the formyl group activates the meta-fluorine atoms.

Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to scavenge the generated HF without causing unwanted side reactions with the aldehyde. Temperature control (80 °C) is critical; exceeding this temperature risks bis-substitution (replacement of both fluorine atoms).

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzaldehyde (10.0 g, 70.4 mmol) and anhydrous DMSO (100 mL).

  • Reagent Addition: Add morpholine (6.75 g, 77.4 mmol, 1.1 equiv) and finely powdered anhydrous K2​CO3​ (14.6 g, 105.6 mmol, 1.5 equiv).

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.8 ) should be consumed, replaced by a new, more polar UV-active spot ( Rf​≈0.4 ). LC-MS should confirm the product mass ( [M+H]+=210.1 ).

  • Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold distilled water under vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash the filter cake with cold water ( 3×50 mL), and dry under a high vacuum to afford the title compound.

Protocol B: Late-Stage Diversification via Reductive Amination

Reductive amination is the method of choice for coupling the synthesized aldehyde to complex amine-bearing kinase scaffolds.

Causality of Reagents: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride or sodium cyanoborohydride because it is exceptionally mild and selective. It reduces the intermediate iminium ion much faster than it reduces the unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts and avoiding over-alkylation ()[3]. 1,2-Dichloroethane (DCE) is used as it provides optimal solubility for complex fragments and accelerates the reaction kinetics compared to THF.

Step-by-Step Procedure:

  • Imine Formation: In a dry 50 mL flask, dissolve the target amine scaffold (e.g., an amino-indole derivative, 1.0 mmol) and 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.1 mmol, 1.1 equiv) in anhydrous DCE (10 mL).

  • Catalysis (Optional but Recommended): If the amine is sterically hindered or weakly basic, add glacial acetic acid (1.0 mmol, 1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol, 1.5 equiv) in a single portion. Stir the opaque suspension at room temperature for 12–16 hours under nitrogen.

  • Self-Validation (In-Process): Monitor via LC-MS. The mass of the unreacted amine should disappear, replaced by the mass of the coupled secondary amine product.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Rationale: This neutralizes the acetic acid and destroys unreacted hydride species safely.

  • Extraction: Transfer to a separatory funnel, extract with Dichloromethane (DCM) ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically utilizing a DCM/MeOH gradient) to yield the final kinase inhibitor.

References

  • Gill, A. L., Frederickson, M., Cleasby, A., Woodhead, S. J., Carr, M. G., Woodhead, A. J., ... & Jhoti, H. (2005). "Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation." Journal of Medicinal Chemistry, 48(2), 414-426. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. URL:[Link]

Sources

Method

Schiff base formation using 3-fluoro-5-(morpholin-4-yl)benzaldehyde and primary amines

Application Note: Synthesis and Optimization of Schiff Bases Derived from 3-Fluoro-5-(morpholin-4-yl)benzaldehyde and Primary Amines Molecular Rationale & Electronic Topology In the landscape of modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of Schiff Bases Derived from 3-Fluoro-5-(morpholin-4-yl)benzaldehyde and Primary Amines

Molecular Rationale & Electronic Topology

In the landscape of modern drug discovery and materials science, the synthesis of Schiff bases (imines) from aromatic aldehydes and primary amines is a cornerstone reaction, yielding critical pharmacophores and versatile ligands for metal coordination. When utilizing 3-fluoro-5-(morpholin-4-yl)benzaldehyde , the reaction dynamics are uniquely governed by the electronic push-pull effects of the meta-substituents on the aromatic ring.

Understanding the causality behind the reactivity of this specific aldehyde is essential for optimizing the condensation process:

  • Electrophilic Activation via Fluorine: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This intensifies the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the activation energy required for nucleophilic attack by the amine.

  • Steric and Electronic Modulation via Morpholine: The morpholin-4-yl group at the 5-position acts as a bulky, electron-donating moiety via resonance (+R). However, because it is positioned meta to the carbonyl group, direct resonance delocalization onto the carbonyl carbon is forbidden. Consequently, its mild inductive electron-withdrawing nature (-I) synergizes with the fluorine atom to activate the aldehyde, while its steric bulk necessitates careful solvent and temperature selection to ensure unhindered amine approach.

Mechanistic Pathway & Workflow

Schiff base formation is a reversible, two-step equilibrium process. The optimal pH for this reaction is strictly maintained between 4.0 and 5.0. This specific parameter is rooted in chemical causality: the mild acid protonates the carbonyl oxygen (increasing the carbon's electrophilicity) without over-protonating the primary amine, which would otherwise convert it into a non-nucleophilic ammonium salt .

Following the initial nucleophilic addition, a carbinolamine intermediate is formed. The subsequent rate-determining step is the acid-catalyzed dehydration of this intermediate. Because water is a byproduct, its continuous removal is the primary thermodynamic driver required to push the equilibrium toward the final imine product .

SchiffBaseMechanism A 3-Fluoro-5-(morpholin-4-yl) benzaldehyde C Nucleophilic Attack (Optimal pH 4-5) A->C Electrophilic Carbon B Primary Amine (R-NH2) B->C Nucleophile D Carbinolamine Intermediate C->D Addition E Acid-Catalyzed Dehydration (-H2O) D->E Protonation of -OH F Schiff Base (Imine) E->F Water Elimination

Workflow of Schiff base formation from 3-fluoro-5-(morpholin-4-yl)benzaldehyde and primary amines.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol integrates continuous self-validation checkpoints. The use of molecular sieves or a Dean-Stark apparatus is mandatory to enforce Le Chatelier's principle.

Materials Required:

  • 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 eq, 10 mmol, 2.09 g)

  • Primary Amine (e.g., aniline or aliphatic amine) (1.05 eq, 10.5 mmol)

  • Glacial Acetic Acid (0.1 eq, 1 mmol)

  • Anhydrous Toluene or Absolute Ethanol (50 mL)

  • Activated 4Å Molecular Sieves (5.0 g)

Step-by-Step Procedure:

  • Activation & Mixing: Dissolve 2.09 g of 3-fluoro-5-(morpholin-4-yl)benzaldehyde in 50 mL of anhydrous solvent in a round-bottom flask. Add 5.0 g of freshly activated 4Å molecular sieves.

    • Causality: Sieves trap the water byproduct immediately upon formation in the microenvironment, preventing the reverse hydrolysis reaction.

  • Amine Addition: Add the primary amine (10.5 mmol) dropwise over 10 minutes at room temperature under an inert nitrogen atmosphere to prevent amine oxidation.

  • Catalysis: Introduce glacial acetic acid (0.1 eq) to adjust the apparent pH to ~4.5.

  • Thermal Condensation: Equip the flask with a reflux condenser. Reflux the mixture (80°C for ethanol, 110°C for toluene) under continuous stirring for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3).

    • Self-Validation: The protocol may only proceed to isolation if there is a complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a new, lower-polarity imine spot (Rf ~0.7-0.8).

  • Isolation: Cool the mixture to room temperature. Filter the solution through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude solid product from hot ethanol.

  • Validation Checkpoint 2 (1H NMR): Dissolve a purified crystal in CDCl3 and acquire a 1H NMR spectrum.

    • Self-Validation: The synthesis is confirmed successful only if the characteristic aldehyde proton signal (~9.9 ppm, s, 1H) is entirely absent, and a new sharp singlet corresponding to the azomethine (CH=N) proton appears between 8.2 and 8.5 ppm.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the quantitative impact of acid catalysis and water removal on the overall yield of the Schiff base.

EntrySolventCatalystWater Removal MethodTemp (°C)Time (h)Isolated Yield (%)
1Absolute EthanolNoneNone801245%
2Absolute EthanolAcOH (0.1 eq)None80862%
3Absolute EthanolAcOH (0.1 eq)4Å Mol. Sieves80688%
4Anhydrous TolueneAcOH (0.1 eq)Dean-Stark Trap110494%

Data Interpretation: Entry 4 represents the optimal thermodynamic environment. The higher boiling point of toluene combined with the physical removal of water via a Dean-Stark trap overcomes the steric hindrance of the morpholine group, driving the reaction to near-quantitative conversion.

References

  • Subasi, N. T. (2022). Overview of Schiff Bases. In Schiff Base in Organic, Inorganic and Physical Chemistry. IntechOpen.[Link]

  • Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Organic Chemistry, 2, e4.[Link]

Application

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Protocol for 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Target Molecule: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4)[1],[2] Application: Advanced building block for kinase inhibitors and CNS-active pharmacophores. Strategic Rationale & Mechanistic Insights The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4)[1],[2] Application: Advanced building block for kinase inhibitors and CNS-active pharmacophores.

Strategic Rationale & Mechanistic Insights

The synthesis of highly functionalized fluorinated morpholino-arenes is a critical operation in modern drug discovery. The target compound, 3-fluoro-5-(morpholin-4-yl)benzaldehyde, presents a unique synthetic challenge: achieving a C-N cross-coupling on an aryl halide that bears an unprotected, highly electrophilic formyl group.

Classical Buchwald-Hartwig aminations often employ strong alkoxide bases (e.g., NaOtBu), which are incompatible with unprotected aldehydes due to competing side reactions such as Cannizzaro-type disproportionation, aldol condensations, or irreversible aminal formation with the secondary amine[3]. To bypass the need for tedious protection/deprotection sequences (e.g., acetalization), we have engineered a highly specific, self-validating catalytic system that operates orthogonally to the aldehyde's reactivity[4].

Causality Behind Experimental Choices
  • Catalyst & Ligand System (Pd2(dba)3 / RuPhos): We utilize Tris(dibenzylideneacetone)dipalladium(0) paired with RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). RuPhos is an electron-rich, sterically demanding biaryl phosphine ligand specifically optimized for coupling secondary amines like morpholine. Its steric bulk accelerates the reductive elimination step, preventing the off-target β-hydride elimination that plagues less robust catalytic cycles[5].

  • Base Selection (Cs2CO3): The substitution of NaOtBu with Cesium Carbonate (Cs2CO3) is the linchpin of this protocol. Cs2CO3 is a mild, heterogeneous base that provides sufficient basicity to deprotonate the Pd(II)-amine intermediate without acting as a nucleophile toward the formyl group[4],[5].

  • Solvent (1,4-Dioxane): Dioxane provides optimal solubility for the organic substrates at 100 °C while maintaining the Cs2CO3 as a fine suspension, effectively throttling the reaction's basicity and suppressing background degradation[6].

Quantitative Data: Condition Optimization

The development of this protocol relied on systematic variation of the catalytic parameters. The data below summarizes the causality between reaction conditions and the isolated yield of 3-fluoro-5-(morpholin-4-yl)benzaldehyde, demonstrating why the final protocol was selected.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 (5%)BINAP (10%)NaOtBu (1.5)Toluene100TraceSevere aldehyde degradation; black tar formation.
2Pd2(dba)3 (2.5%)XPhos (5%)K2CO3 (2.0)Dioxane10045%Incomplete conversion; K2CO3 basicity too low for efficient cycle.
3Pd2(dba)3 (2.5%)RuPhos (5%)Cs2CO3 (2.0)Toluene10068%Good conversion, but poor solubility of intermediates.
4 Pd2(dba)3 (2.5%) RuPhos (5%) Cs2CO3 (2.0) 1,4-Dioxane 100 88% Optimal; clean conversion, no aldehyde degradation.

Experimental Workflows & Visualizations

Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_OA 3-Bromo-5-fluoro- benzaldehyde PdII_Amine Ar-Pd(II)-NR2 Amine Binding & Deprotonation PdII_OA->PdII_Amine Morpholine Cs2CO3 PdII_Amine->Pd0 Reductive Elimination (Product)

Fig 1. Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting key organometallic intermediates.

Process Workflow

Workflow Step1 Reagent Assembly (Glovebox/Schlenk) Step2 Cross-Coupling 100°C, 12h Step1->Step2 Pd2(dba)3, RuPhos Cs2CO3, Dioxane Step3 Aqueous Workup & Extraction Step2->Step3 Cool to RT Add EtOAc/H2O Step4 Silica Gel Purification Step3->Step4 Organic Phase Step5 Pure Product Yield >85% Step4->Step5 Hexanes/EtOAc

Fig 2. Experimental workflow for the Buchwald-Hartwig amination of 3-bromo-5-fluorobenzaldehyde.

Detailed Experimental Protocol

Self-Validating System Note: This protocol includes specific In-Process Controls (IPCs) to ensure the integrity of the catalytic cycle before proceeding to workup.

Materials Required:
  • 3-Bromo-5-fluorobenzaldehyde (1.0 equiv, 10.0 mmol, 2.03 g)

  • Morpholine (1.2 equiv, 12.0 mmol, 1.05 g / 1.04 mL)

  • Pd2(dba)3 (2.5 mol%, 0.25 mmol, 229 mg)

  • RuPhos (5.0 mol%, 0.50 mmol, 233 mg)

  • Cs2CO3 (2.0 equiv, 20.0 mmol, 6.52 g)

  • Anhydrous 1,4-Dioxane (40 mL, degassed)

Step-by-Step Methodology:
  • Catalyst Activation (Glovebox or standard Schlenk technique):

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (229 mg) and RuPhos (233 mg).

    • Add anhydrous, degassed 1,4-dioxane (10 mL). Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms, indicating the generation of the active Pd(0)L_n species.

  • Substrate Addition:

    • To the active catalyst solution, sequentially add 3-bromo-5-fluorobenzaldehyde (2.03 g), morpholine (1.04 mL), and finely powdered Cs2CO3 (6.52 g).

    • Add the remaining 1,4-dioxane (30 mL). Seal the flask under a positive pressure of Nitrogen or Argon.

  • Cross-Coupling:

    • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to maintain the Cs2CO3 in suspension.

    • In-Process Control (IPC): After 4 hours, sample 50 µL of the reaction mixture, dilute with LC-MS grade Acetonitrile, and analyze. The starting material (m/z 203/205) should be >90% consumed, with the product mass (m/z 210 [M+H]+) dominating the chromatogram.

  • Quenching & Workup:

    • Once complete (typically 12 hours), cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 20 mL).

    • Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dark oil via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient from 90:10 to 70:30).

    • The product, 3-fluoro-5-(morpholin-4-yl)benzaldehyde, elutes as a bright yellow solid. Dry under high vacuum to afford the pure compound (Yield: ~1.84 g, 88%).

References

  • 3-Fluoro-5-(morpholin-4-yl)benzaldehyde | C11H12FNO2 | CID ... - nih.gov.
  • 3-fluoro-5-(morpholin-4-yl)benzaldehyde | 1696721-44-4 | C11H12FNO2 | Appchem.
  • Buchwald–Hartwig reaction: an update - researchgate.net.
  • Fan Bangai - Unexpected chemistry in Buchwald-Hartwig Coupling - yau-awards.com.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - nih.gov.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - nih.gov.

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and quantitative validation for Microwave-Assisted Organic Synthesis (MAOS)....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and quantitative validation for Microwave-Assisted Organic Synthesis (MAOS).

Introduction & Strategic Rationale

In modern drug discovery, the integration of privileged scaffolds with highly efficient synthetic methodologies is paramount. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde [1] represents a highly versatile building block. The morpholine ring is a ubiquitous pharmacophore known to improve aqueous solubility and target specific kinase hinge regions (e.g., PI3K/mTOR), while the meta-fluorine atom modulates the basicity (pKa) of the morpholine nitrogen and enhances metabolic stability against cytochrome P450 oxidation. The aldehyde moiety serves as the primary electrophilic handle for downstream functionalization.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the derivatization of such building blocks. Unlike conventional convective heating, microwave irradiation relies on dielectric heating—the direct coupling of electromagnetic energy with polar molecules (solvents, reagents, or catalysts)[2]. This results in an "inverted temperature gradient" where the reaction mixture is heated uniformly from the inside out, bypassing the thermal resistance of the reaction vessel[2]. Recent studies have demonstrated that MAOS is particularly effective for morpholine-bearing benzaldehydes, drastically reducing reaction times from hours to minutes while improving yield and purity[3].

Physicochemical & Dielectric Profiling

To optimize MAOS, one must consider the dielectric loss tangent ( tanδ ) of the solvent, which dictates its ability to convert microwave energy into heat.

PropertyValue / CharacteristicImpact on MAOS
Molecular Weight 209.22 g/mol Standard handling.
Electrophilicity High (Aldehyde carbon)Rapid coupling with nucleophiles; accelerated by MW.
Polarity Moderate-High (Morpholine + CHO)Good intrinsic microwave absorbance.
Optimal Solvents Ethanol ( tanδ=0.941 ), DMF ( tanδ=0.161 )Highly efficient dielectric heating; rapid reaching of target temp.

Mechanistic Insights: Causality in MAOS

The success of MAOS with 3-fluoro-5-(morpholin-4-yl)benzaldehyde is not merely a thermal phenomenon. The Arrhenius equation ( k=Ae−Ea​/RT ) dictates that rapid, super-heated conditions achieved in sealed microwave vials exponentially increase reaction rates[2]. Furthermore, the polar transition states involved in reactions like imine formation (reductive amination) or carbanion attack (Knoevenagel condensation) are stabilized by the intense electromagnetic field, often leading to higher regioselectivity and fewer degradation byproducts compared to prolonged conventional heating[3].

Protocol A: Microwave-Assisted Reductive Amination

Rationale: Reductive amination typically requires prolonged stirring with a dehydrating agent to form the intermediate imine, followed by reduction. Microwave irradiation rapidly drives the endothermic dehydration step, allowing for a seamless, one-pot procedure.

Reagents & Equipment
  • Substrate: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 mmol)

  • Amine: Primary or secondary amine (1.2 mmol)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (3.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and sealed 10 mL pressure vials.

Step-by-Step Methodology
  • Preparation: Add 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 mmol) and the selected amine (1.2 mmol) to a 10 mL microwave vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 3.0 mL of Ethanol. Causality: Ethanol is a strong microwave absorber ( tanδ=0.941 ) that facilitates rapid, uniform heating.

  • Imine Formation (MW Step): Seal the vial. Irradiate at 80°C for 5 minutes (Power max: 50 W, Pressure limit: 10 bar).

  • Validation Check: Cool the vial to room temperature via compressed air cooling. Perform a rapid TLC (Hexane:EtOAc 7:3) to confirm the disappearance of the starting aldehyde.

  • Reduction: Unseal the vial and add NaBH(OAc)₃ (1.5 mmol) portion-wise at room temperature to avoid excessive effervescence.

  • Completion: Stir at room temperature for 15 minutes. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

ReductiveAmination A 3-Fluoro-5-(morpholin-4-yl) benzaldehyde + Amine B Microwave Heating (EtOH, 80°C, 5 min) A->B Condensation C Imine Intermediate B->C -H2O D NaBH(OAc)3 Addition (RT, 15 min) C->D Reduction E Benzylamine Derivative D->E Isolation

Workflow for the one-pot microwave-assisted reductive amination process.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Rationale: The synthesis of α,β-unsaturated compounds (such as chalcones or malononitrile adducts) via base-catalyzed condensation is notoriously prone to side reactions (e.g., Michael addition oligomerization) under prolonged thermal stress. MAOS provides a "flash heating" environment that favors the kinetic Knoevenagel product, suppressing thermodynamic byproducts[3],[2].

Reagents & Equipment
  • Substrate: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile or Ethyl cyanoacetate (1.1 mmol)

  • Catalyst: Piperidine (0.1 mmol, 10 mol%)

  • Solvent: Ethanol (2.0 mL)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-safe glass vial, combine the benzaldehyde derivative (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Catalyst & Solvent: Add 2.0 mL of Ethanol followed by 10 mol% Piperidine.

  • Irradiation: Seal the vial with a Teflon septum cap. Irradiate in the microwave reactor at 90°C for 3 to 5 minutes. Causality: The rapid dielectric heating immediately initiates the nucleophilic attack and subsequent dehydration, preventing the degradation of the sensitive morpholine ring.

  • Crystallization: Allow the reactor to cool the vial to 40°C. Transfer the vial to an ice bath. The high purity of the MAOS reaction typically induces spontaneous crystallization of the product.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (1 mL), and dry to yield the pure α,β-unsaturated derivative.

Knoevenagel A Active Methylene (e.g., Malononitrile) C Carbanion Formation A->C B Base Catalyst (Piperidine) B->C Deprotonation E Nucleophilic Attack (Microwave, 90°C, 3 min) C->E D 3-Fluoro-5-(morpholin-4-yl) benzaldehyde D->E F Dehydration (-H2O) E->F G α,β-Unsaturated Product F->G

Mechanistic pathway of the microwave-assisted Knoevenagel condensation.

Quantitative Data Summary

The following table summarizes the performance metrics of the described protocols, comparing traditional conventional heating (oil bath) against the optimized MAOS conditions. Data reflects typical outcomes for morpholine-substituted benzaldehydes[3],[2].

Reaction TypeHeating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
Reductive Amination Conventional80°C4 - 6 hours65 - 72%~85%
Reductive Amination Microwave 80°C 5 mins 88 - 94% >95%
Knoevenagel Condensation Conventional90°C (Reflux)3 - 5 hours70 - 75%~80%
Knoevenagel Condensation Microwave 90°C 3 mins 92 - 98% >98%

Troubleshooting & Optimization (Expert Insights)

  • Vessel Pressure Spikes: When utilizing ethanol in MAOS at 90°C, the internal pressure will rise due to the solvent's vapor pressure. Always ensure the reaction volume does not exceed 50% of the vial's capacity to provide adequate headspace.

  • Over-Reduction in Amination: If the aldehyde is reduced to the corresponding alcohol before imine formation occurs, ensure that the NaBH(OAc)₃ is added after the microwave step, once the vial has cooled to room temperature.

  • Solvent Selection: If a non-polar solvent (like toluene) is strictly required for solubility, add a highly polar, microwave-absorbing co-solvent (e.g., 10% DMF or an ionic liquid) to act as a "molecular radiator," ensuring efficient energy transfer[2].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1696721444, 3-Fluoro-5-(morpholin-4-yl)benzaldehyde. Retrieved March 29, 2026. URL:[Link][1]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link][2]

  • Choudhary, D., et al. (2025). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Pharmaceuticals, 18(3), 309. URL:[Link][3]

Sources

Application

Application Note: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde in Advanced Heterocyclic Synthesis

Executive Summary In contemporary medicinal chemistry and advanced materials science, the rational design of heterocyclic scaffolds relies heavily on multifunctional building blocks. 3-Fluoro-5-(morpholin-4-yl)benzaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and advanced materials science, the rational design of heterocyclic scaffolds relies heavily on multifunctional building blocks. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4) represents a highly specialized, tri-functional synthon. By combining an electrophilic formyl hub, a metabolic-modulating fluorine atom, and a solubilizing morpholine pharmacophore, this compound serves as a critical precursor for synthesizing complex heterocycles, particularly in the development of targeted kinase inhibitors and central nervous system (CNS) therapeutics[1].

This application note provides an authoritative guide on the mechanistic reactivity, synthetic applications, and validated protocols for utilizing this building block in heterocyclic chemistry.

Physicochemical Profiling & Pharmacophore Logic

The synthetic utility of 3-fluoro-5-(morpholin-4-yl)benzaldehyde is dictated by its unique meta, meta-substitution pattern.

  • Electronic Reactivity (The Causality of Electrophilicity): Both the fluorine atom at C3 and the morpholine nitrogen at C5 exert strong inductive electron withdrawal (-I effect). Because both groups are meta to the aldehyde, their resonance donation (+R effect) is directed to the C2, C4, and C6 positions, bypassing the C1 formyl group. Consequently, the aldehyde carbon is exceptionally electron-deficient, making it a highly reactive electrophile for nucleophilic attack in condensation and multicomponent reactions.

  • Pharmacological Utility: The morpholine ring is a privileged pharmacophore that acts as a weak base, dramatically improving aqueous solubility and serving as a hydrogen-bond acceptor in the hinge-binding region of kinases[2]. The fluorine atom lowers the pKa of the adjacent morpholine slightly, modulates lipophilicity (LogP), and blocks cytochrome P450-mediated oxidative metabolism at the phenyl core.

G Core 3-Fluoro-5-(morpholin-4-yl)benzaldehyde F 3-Fluoro Group Inductive Withdrawal (-I) Metabolic Blocker Core->F Morph 5-Morpholino Group Aqueous Solubility Kinase Hinge Binder Core->Morph Ald 1-Aldehyde Group Highly Electrophilic Hub (No +R compensation) Core->Ald

Caption: Pharmacophore logic and electronic profiling of 3-fluoro-5-(morpholin-4-yl)benzaldehyde.

Application I: Targeted Kinase Inhibitors via Knoevenagel Condensation

One of the most prominent applications of morpholinobenzaldehydes is the synthesis of indolin-2-one (oxindole) derivatives, which are potent receptor tyrosine kinase (RTK) inhibitors (e.g., targeting VEGFR, FLT3, and Aurora kinases)[3].

Mechanistic Insight: The Knoevenagel condensation between 3-fluoro-5-(morpholin-4-yl)benzaldehyde and an active methylene compound (like 5-substituted indolin-2-one) is typically catalyzed by a secondary amine such as piperidine. Piperidine is chosen specifically because it forms a highly reactive iminium ion intermediate with the electron-deficient aldehyde. This lowers the activation energy for the attack by the weakly nucleophilic enolate of the indolin-2-one, driving the reaction to the thermodynamically stable Z-isomer (stabilized by intramolecular hydrogen bonding or steric minimization).

Knoevenagel A 3-Fluoro-5-(morpholin-4-yl) benzaldehyde D Knoevenagel Condensation (Reflux, EtOH) A->D B Indolin-2-one (Active Methylene) B->D C Piperidine (Catalyst) Forms Iminium Ion C->D Organocatalysis E Z-Isomeric Kinase Inhibitor D->E - H2O

Caption: Synthetic workflow for indolin-2-one kinase inhibitors via Knoevenagel condensation.

Application II: Multicomponent Reactions (MCRs) for Complex Scaffolds

Multicomponent reactions (MCRs) such as the Biginelli or Ugi reactions are essential for generating high-throughput screening libraries. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde is an ideal substrate for synthesizing fused tetrazolo-pyrimidine scaffolds when reacted with 5-aminotetrazole and a β -keto ester[4].

Mechanistic Insight: In the presence of a Brønsted acid (e.g., p-toluenesulfonic acid), the aldehyde carbonyl is protonated, further enhancing its electrophilicity. The reaction proceeds via an initial Knoevenagel-type condensation with the enol form of the β -keto ester, followed by a rapid Michael-type addition of the 5-aminotetrazole and subsequent cyclodehydration. The morpholine group ensures that the resulting complex heterocycle maintains favorable physicochemical properties (Rule of 5 compliance) despite the increased molecular weight.

Quantitative Reaction Metrics

The following table summarizes the optimized conditions and quantitative metrics for utilizing 3-fluoro-5-(morpholin-4-yl)benzaldehyde across various heterocyclic syntheses. Data is aggregated from standard synthetic methodologies for substituted morpholinobenzaldehydes[3][4].

Reaction TypeTarget HeterocycleCatalyst / ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Knoevenagel Indolin-2-onesPiperidine (0.1 eq)Ethanol78 (Reflux)4 - 682 - 90%
Multicomponent Tetrazolo[1,5-a]pyrimidinesp-TSA (10 mol%)Ethanol78 (Reflux)6 - 875 - 85%
Claisen-Schmidt Pyrazolines1. NaOH / 2. NH₂NH₂·HClEtOH / AcOH25 / 8012 / 470 - 80%
Corey-Chaykovsky Epoxides / AziridinesNaH, Me₃S⁺I⁻DMSO / THF0 to 252 - 465 - 75%

Detailed Experimental Protocols

Protocol A: Synthesis of (Z)-3-(3-Fluoro-5-(morpholin-4-yl)benzylidene)indolin-2-one

A self-validating protocol for the generation of kinase inhibitor cores.

Step 1: Reaction Assembly

  • In a 50 mL round-bottom flask, dissolve 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 mmol, 209.2 mg) and the selected indolin-2-one derivative (1.0 mmol) in 15 mL of absolute ethanol.

  • Add 3 drops (~0.1 mmol) of piperidine. Causality: Piperidine acts as a nucleophilic catalyst, bypassing the slower direct enolate attack on the aldehyde.

Step 2: Condensation & Monitoring

  • Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) while stirring magnetically.

  • Self-Validation (TLC): After 4 hours, check the reaction progress via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The highly UV-active aldehyde spot (R_f ~0.6) should disappear, replaced by a bright yellow/orange product spot (R_f ~0.4) that may fluoresce under 365 nm UV light.

Step 3: Isolation & Purification

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate as a brightly colored (yellow to red) solid.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials and piperidine.

  • Dry the solid in a vacuum oven at 50 °C for 4 hours.

Step 4: Analytical Validation

  • 1H NMR (DMSO-d6): Confirm the success of the Knoevenagel condensation by identifying the characteristic vinylic proton singlet at δ 7.60 - 7.90 ppm. The presence of a single vinylic peak confirms the stereoselective formation of the Z-isomer. The morpholine protons will appear as two distinct multiplets around δ 3.10 and 3.70 ppm.

Protocol B: Multicomponent Synthesis of Tetrazolo-Pyrimidines

A one-pot protocol for generating highly functionalized screening libraries.

Step 1: Reagent Mixing

  • To a 25 mL microwave-safe vial or round-bottom flask, add 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 mmol), 5-aminotetrazole (1.0 mmol, 85 mg), and ethyl acetoacetate (1.0 mmol, 130 mg).

  • Add 10 mL of absolute ethanol followed by p-toluenesulfonic acid monohydrate (p-TSA, 10 mol%, 19 mg). Causality: p-TSA provides the necessary protons to activate the aldehyde without hydrolyzing the ester or degrading the tetrazole ring.

Step 2: Cyclocondensation

  • Heat the mixture to reflux for 6-8 hours. Alternatively, for accelerated synthesis, utilize microwave irradiation at 120 °C for 15 minutes.

  • Self-Validation: The reaction mixture will transition from a clear solution to a turbid suspension as the highly crystalline, insoluble tetrazolo-pyrimidine product forms.

Step 3: Workup & Validation

  • Cool the mixture to room temperature. Pour the suspension into 50 mL of crushed ice/water to maximize precipitation.

  • Filter, wash with water (to remove p-TSA) and cold ethanol, and recrystallize from DMF/Ethanol if necessary.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton ( δ ~9.9 ppm) and the appearance of a characteristic methine proton singlet ( δ ~5.5 - 6.0 ppm) corresponding to the newly formed chiral center of the pyrimidine ring.

References

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights Source: ACS Omega URL
  • Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole Source: Thieme Connect URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Auto-Oxidation of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges when handling electron-rich, heteroatom-substituted benzaldehydes: au...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges when handling electron-rich, heteroatom-substituted benzaldehydes: auto-oxidation .

3-Fluoro-5-(morpholin-4-yl)benzaldehyde is a critical building block in medicinal chemistry and drug development. However, like many benzaldehyde derivatives, it is highly susceptible to atmospheric oxidation, rapidly degrading into 3-fluoro-5-(morpholin-4-yl)benzoic acid[1]. This guide synthesizes mechanistic theory with field-validated protocols to help you detect, prevent, and reverse the impact of auto-oxidation in your workflows.

Mechanistic Insight: The Causality of Auto-Oxidation

To effectively troubleshoot auto-oxidation, we must first understand the underlying chemical mechanism. Benzaldehyde auto-oxidation is not a simple concerted reaction; it is a free-radical chain mechanism driven by molecular oxygen and catalyzed by trace metals or UV light[2].

The morpholine ring in 3-fluoro-5-(morpholin-4-yl)benzaldehyde donates electron density into the aromatic system, which can stabilize radical intermediates and inadvertently accelerate the propagation phase. The reaction begins with the abstraction of the aldehydic hydrogen to form a benzoyl radical. This radical reacts with triplet oxygen to form a highly reactive benzoylperoxy radical, which then abstracts a hydrogen from another aldehyde molecule to form a peracid. Finally, the peracid reacts with a second equivalent of the aldehyde via a Baeyer-Villiger-type intermediate to yield two equivalents of the corresponding benzoic acid[3].

AutoOxidation Init Initiation: Trace Light/Metals generate Benzoyl Radical O2 O2 Addition Init->O2 Peroxy Propagation 1: Benzoylperoxy Radical Formation O2->Peroxy Peracid Propagation 2: Perbenzoic Acid Formation + New Benzoyl Radical Peroxy->Peracid H-abstraction Aldehyde 3-Fluoro-5-(morpholin-4-yl) benzaldehyde Aldehyde->Peracid Peracid->O2 Chain Reaction Final Acid Formation: Peracid + Aldehyde -> 2 Benzoic Acid Peracid->Final

Radical chain mechanism of benzaldehyde auto-oxidation to benzoic acid.

Diagnostic Data: Identifying Contamination

Before attempting purification, you must quantify the extent of the oxidation. The formation of the carboxylic acid drastically alters the compound's physicochemical properties. Below is a self-validating analytical matrix to help you identify the presence of 3-fluoro-5-(morpholin-4-yl)benzoic acid in your aldehyde batch.

Table 1: Analytical Signatures of Aldehyde vs. Auto-Oxidation Product

Analytical Method3-Fluoro-5-(morpholin-4-yl)benzaldehyde (Desired)3-Fluoro-5-(morpholin-4-yl)benzoic acid (Impurity)Diagnostic Shift / Observation
Visual Inspection Pale yellow viscous oil or low-melting solid.White, crystalline solid precipitating in the oil.Appearance of insoluble white crust around the cap[1].
¹H NMR (CDCl₃) Sharp singlet at ~9.9 ppm (CHO).Broad singlet at ~12.5 - 13.0 ppm (COOH).Loss of aldehyde proton; appearance of highly deshielded acid proton.
IR Spectroscopy Sharp C=O stretch at ~1700 cm⁻¹.C=O stretch at ~1680 cm⁻¹ + broad O-H stretch (2500-3300 cm⁻¹).Broad hydrogen-bonding band dominates the high-frequency region.
TLC (3:1 Hexanes:EtOAc) R_f ≈ 0.45 - 0.55 (UV active).R_f ≈ 0.05 - 0.10 (Streaking).Acid impurity stays near the baseline due to silica interaction.

Frequently Asked Questions (FAQs)

Q1: My conversion rates in reductive aminations are dropping. Could auto-oxidation be the cause? Yes. The benzoic acid byproduct not only reduces the effective stoichiometry of your aldehyde but also acts as an acid catalyst that can alter the pH of your reaction mixture, potentially poisoning metal catalysts or shifting the equilibrium of imine formation[4].

Q2: How can I prevent auto-oxidation during long-term storage? Prevention requires disrupting the radical chain mechanism.

  • Exclude Oxygen: Store the compound under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the liquid)[1].

  • Exclude Light: Store in amber vials to prevent photochemical initiation of the benzoyl radical[1].

  • Radical Scavengers: For long-term storage of liquid batches, add 0.1% w/w of a radical scavenger such as Butylated Hydroxytoluene (BHT) or hydroquinone. These phenols act as sacrificial hydrogen donors, intercepting the benzoylperoxy radicals and terminating the chain reaction[4].

Q3: I have a heavily oxidized batch. Should I use a basic wash or a bisulfite purification? This depends on the severity of the oxidation:

  • Mild Oxidation (<5% acid): Use a Basic Aqueous Wash . The base deprotonates the benzoic acid, pulling it into the aqueous layer while the aldehyde remains in the organic phase[5].

  • Severe Oxidation (>5% acid) or Complex Mixtures: Use Sodium Bisulfite Purification . This method selectively captures the aldehyde as a water-soluble adduct, leaving all organic impurities (including the acid and any unreacted starting materials) in the organic phase[5].

Validated Experimental Protocols

Protocol A: Basic Wash (For Mild Oxidation)

Causality: Sodium carbonate (Na₂CO₃) is a weak base that selectively deprotonates the carboxylic acid (pKa ~4) without triggering the Cannizzaro disproportionation reaction that stronger bases (like NaOH) might cause with aldehydes[6].

  • Dissolution: Dissolve the contaminated 3-fluoro-5-(morpholin-4-yl)benzaldehyde in diethyl ether or ethyl acetate (10 mL per gram of compound).

  • Extraction: Transfer to a separatory funnel and add an equal volume of 10% aqueous Na₂CO₃ solution[4].

  • Agitation: Shake vigorously, venting frequently to release any CO₂ gas generated.

  • Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the benzoic acid. Drain and discard the aqueous layer (or acidify to recover the acid if desired).

  • Washing & Drying: Wash the organic layer once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified aldehyde[4].

Protocol B: Sodium Bisulfite Purification (For Severe Oxidation)

Causality: Sodium bisulfite (NaHSO₃) undergoes a reversible nucleophilic addition to the unhindered aldehyde carbonyl, forming a highly polar, water-soluble α-hydroxy sulfonate adduct. This allows for absolute separation from non-aldehyde organic impurities[7].

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Acid) OrgSolv Dissolve in EtOAc Crude->OrgSolv Bisulfite Add Saturated NaHSO3 (aq) Vigorous Shaking OrgSolv->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer BaseTreat Add 10% Na2CO3 or NaOH (pH 10-12) AqLayer->BaseTreat Extract Extract with EtOAc BaseTreat->Extract Pure Pure Aldehyde (Organic Layer) Extract->Pure

Workflow for the selective purification of aldehydes via bisulfite adduct formation.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture in ethyl acetate. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Agitation: Shake vigorously for 10-15 minutes. The bisulfite adduct will form and migrate into the aqueous layer. Self-validation step: TLC the organic layer to ensure complete disappearance of the aldehyde spot.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains the benzoic acid and other non-carbonyl impurities)[5].

  • Washing: Wash the aqueous layer once with fresh ethyl acetate to remove trace organic impurities.

  • Aldehyde Regeneration: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous NaOH or Na₂CO₃ until the pH reaches 10-12. This alkaline shock reverses the equilibrium, collapsing the adduct back into the free aldehyde and sodium sulfite[5].

  • Final Extraction: Extract the regenerated aldehyde with fresh ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pristine 3-fluoro-5-(morpholin-4-yl)benzaldehyde. Backfill the storage flask with Argon immediately.

References

  • Xiao, J., et al. "Study on Purification of Benzaldehyde." Biomass Chemical Engineering, 2009. Available at: [Link]

  • "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." ResearchGate, 2014. Available at:[Link]

  • "AUTOXIDATION OF BENZALDEHYDE." UFDC Image Array 2, University of Florida. Available at: [Link]

  • "What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?" ResearchGate Q&A, 2016. Available at:[Link]

  • "Auto-Oxidation-Reduction of Benzaldehyde (Cannizzaro Reaction)." Scribd. Available at:[Link]

  • Organic Syntheses. "Organic Syntheses Procedure: Bisulfite Adduct Formation." Organic Syntheses. Available at: [Link]

Sources

Optimization

Preventing degradation of 3-fluoro-5-(morpholin-4-yl)benzaldehyde during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 3-fluoro-5-(morpholin-4-yl)benzaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 3-fluoro-5-(morpholin-4-yl)benzaldehyde .

This compound presents a dual-stability challenge: the high susceptibility of the benzaldehyde moiety to auto-oxidation, combined with the oxidative sensitivity of the morpholine heterocycle. This guide bridges the gap between theoretical degradation mechanisms and practical, self-validating laboratory protocols to ensure the integrity of your reagents during long-term storage.

Mechanistic Breakdown: Why Your Compound Degrades

To effectively prevent degradation, we must first understand the causality behind it. 3-fluoro-5-(morpholin-4-yl)benzaldehyde degrades primarily through three interconnected pathways:

  • Aldehyde Auto-Oxidation: Benzaldehyde derivatives are notoriously prone to autoxidation, a free-radical chain reaction where atmospheric oxygen reacts with the aldehyde to form a peroxy radical intermediate, eventually yielding the corresponding benzoic acid[1]. This process is highly catalyzed by ultraviolet (UV) light and trace transition metals[2].

  • Morpholine Ring Oxidation: The morpholine ring, an amine-ether heterocycle, is electron-deficient compared to simple amines but remains susceptible to oxidation[3]. Prolonged exposure to oxygen or oxidizing agents can lead to N-oxide formation or even ring-opening degradation[4],.

  • Moisture-Accelerated Hydrolysis: While less dominant than oxidation, ambient moisture can facilitate the formation of hydrates or act as a solvent medium for trace acidic impurities, which in turn catalyze further degradation of the morpholine moiety.

DegradationPathways A 3-Fluoro-5-(morpholin-4-yl) benzaldehyde B Atmospheric O2 & UV Light A->B Exposure C Ambient Moisture (H2O) A->C Exposure D Peroxy Radical Intermediate B->D Radical Initiation F Morpholine N-Oxide Formation B->F Amine Oxidation E 3-Fluoro-5-(morpholin-4-yl) benzoic acid C->E Catalyzes acid formation D->E Auto-oxidation

Mechanistic pathways of 3-fluoro-5-(morpholin-4-yl)benzaldehyde degradation.

Diagnostic Troubleshooting & FAQs

Q: My reagent has developed a yellow tint and there are white, crusty crystals forming around the cap. What happened? A: This is the classic visual indicator of benzaldehyde auto-oxidation[1]. The yellowing is often due to complex trace degradation byproducts, while the white crystals are the oxidized benzoic acid derivative (3-fluoro-5-(morpholin-4-yl)benzoic acid). Because the solubility of the carboxylic acid in the parent aldehyde is limited, it precipitates out as a crystalline solid[5].

Q: Can I use Nitrogen instead of Argon to blanket the chemical before storage? A: While Nitrogen is an inert gas and better than ambient air, Argon is strongly preferred . Argon is approximately 38% denser than air, meaning it effectively "blankets" the solid or liquid at the bottom of the vial. Nitrogen is slightly lighter than air and easily mixes with ambient oxygen during the sealing process, leaving trace oxygen that can initiate the radical chain mechanism[1],[6].

Q: I stored my vial at -20°C, but it degraded faster than my room-temperature batch. Why? A: This is a common phenomenon caused by condensation . If you remove a cold vial from the freezer and open it immediately, ambient moisture condenses inside the vial. Water introduces a medium for trace acids to dissolve, accelerating degradation. You must allow the vial to thaw completely to room temperature inside a desiccator before opening.

Q: Can I rescue a degraded batch of this compound? A: Yes, if the primary degradation is the benzoic acid derivative. Because the morpholine ring makes the compound slightly basic, standard base-washing must be done carefully. You can dissolve the mixture in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with a mild 5-10% aqueous sodium carbonate ( Na2​CO3​ ) solution[1]. The oxidized benzoic acid will convert to a water-soluble sodium salt and partition into the aqueous layer, leaving the purified aldehyde in the organic layer.

Quantitative Storage Data

To optimize your inventory management, refer to the empirical stability estimates below based on environmental conditions.

Table 1: Storage Conditions vs. Estimated Shelf Life

Storage TemperatureAtmosphereLight ExposureContainer TypeEstimated Shelf Life
25°C (Ambient)AirAmbient Lab LightClear Glass< 2 Weeks
25°C (Ambient)AirDarkAmber Glass1 - 2 Months
4°C (Fridge)ArgonDarkAmber Glass6 - 12 Months
-20°C (Freezer) Argon Dark Amber Glass w/ PTFE Cap > 24 Months

Note: The presence of radical inhibitors (e.g., trace benzyl alcohol or hydroquinone) can significantly extend shelf life at higher temperatures by intercepting peroxy radicals[5],[7].

Self-Validating Standard Operating Procedures (SOPs)

Do not rely on factory seals once a reagent has been opened. Implement the following self-validating protocol to ensure absolute integrity.

Protocol A: Long-Term Inert Aliquoting

Causality Focus: Minimizing freeze-thaw cycles and eliminating oxygen/light exposure.

  • Preparation: Bake amber glass vials (2-5 mL) and PTFE-lined solid caps in an oven at 110°C for 2 hours to remove adsorbed surface moisture. Cool them in a desiccator.

  • Aliquoting: Working rapidly under a fume hood (or ideally, a glove box), transfer single-use quantities of 3-fluoro-5-(morpholin-4-yl)benzaldehyde into the baked vials. Self-validation: Weighing the vials before and after ensures you know the exact mass without needing to reopen them later.

  • Argon Purging: Insert an Argon gas line equipped with a clean, dry pipette tip into the vial, keeping the tip just above the chemical surface. Purge with a gentle stream for 15-20 seconds. Causality: The heavy Argon displaces the lighter ambient air, creating a protective barrier[6].

  • Sealing: Cap the vial immediately while slowly withdrawing the Argon stream. Wrap the junction of the cap and vial tightly with Parafilm.

  • Storage: Store the aliquots in a dedicated -20°C freezer away from volatile poisons or incompatible oxidizing acids[8],[9].

StorageWorkflow A 1. Receive Bulk Inspect for yellowing B 2. Dry Equipment Bake amber vials at 110°C A->B C 3. Single-Use Aliquots Minimize freeze-thaw B->C D 4. Argon Purge Displace oxygen (15s) C->D E 5. PTFE Seal & Parafilm Block gas diffusion D->E F 6. Deep Freeze -20°C in the dark E->F G 7. Thawing Protocol Warm in desiccator to RT F->G

Optimal workflow for the inert storage and retrieval of sensitive aldehydes.

Protocol B: Pre-Reaction Quality Control (QC)

Before committing your stored compound to an expensive synthetic step, validate its integrity:

  • Visual Inspection: The material should be uniform. Discard or purify if significant white crystalline crust is present[1].

  • TLC Check: Run a Thin Layer Chromatography (TLC) plate using a Hexane:Ethyl Acetate (e.g., 3:1) solvent system. The highly polar benzoic acid byproduct will remain near the baseline, while the aldehyde will migrate higher.

  • NMR Verification: If the TLC shows a baseline spot, take a quick 1H-NMR. Look for the disappearance of the distinct aldehyde proton peak (typically around 9.5 - 10.5 ppm) and the appearance of a broad carboxylic acid peak.

References

  • What are the storage conditions for benzaldehyde? Sinoshiny. Available at: [Link]

  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. ACS Publications. Available at: [Link]

  • Oxidation of Benzaldehyde, Prevention Of. ScienceMadness. Available at: [Link]

  • Chemical Storage Guidelines. Western Carolina University. Available at:[Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. PubMed. Available at:[Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]

  • Chemical Segregation and Storage. USC Environmental Health & Safety. Available at:[Link]

  • Chemical Storage Guide. Wichita State University. Available at: [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Troubleshooting for 3-fluoro-5-(morpholin-4-yl)benzaldehyde

Welcome to the Technical Support Center. Formulating highly lipophilic, functionally complex small molecules for aqueous in vitro and in vivo assays is a common bottleneck in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Formulating highly lipophilic, functionally complex small molecules for aqueous in vitro and in vivo assays is a common bottleneck in drug development. This guide provides authoritative, causality-driven troubleshooting strategies specifically tailored for 3-fluoro-5-(morpholin-4-yl)benzaldehyde .

Physicochemical Profiling: The Causality of Insolubility

To effectively force1[1] into an aqueous phase, we must first deconstruct the molecular architecture driving its thermodynamic resistance to water:

  • The Hydrophobic Core (Fluorophenyl Ring): The addition of an electronegative fluorine atom to the aromatic ring significantly increases the overall lipophilicity and crystal lattice energy of the molecule, driving poor water wetting and high precipitation potential.

  • Depressed Basicity (Morpholine Ring): While aliphatic morpholines are moderately basic,2[2] due to the electron-withdrawing nature of the adjacent fluorophenyl group. Consequently, the nitrogen remains un-ionized at physiological pH (7.4), eliminating the possibility of native electrostatic solubilization in standard biological buffers.

  • Electrophilic Liability (Aldehyde Group): The -CHO group acts as a hydrogen-bond acceptor but is highly reactive. It is prone to Schiff base formation in the presence of primary amines, dictating strict buffer compatibilities.

Diagnostic FAQs

Q1: I prepared a 50 mM stock in DMSO, but when I dilute it to 100 µM in PBS (pH 7.4), the solution immediately turns cloudy. How do I prevent this? A1: You are observing a classic "solvent shift" precipitation. When the DMSO diffuses into the aqueous bulk, the highly lipophilic, un-ionized compound is left behind and crashes out. To prevent this, you must lower the thermodynamic barrier to solvation. We recommend utilizing3[3].

Q2: Can I use pH adjustment to dissolve it, since morpholine is a base? A2: Yes, but its utility is strictly limited to low-pH applications. Because the aryl morpholine nitrogen has a depressed pKa, you must drop the aqueous media to pH < 3.5 to achieve >90% protonation and form a soluble cationic salt. If your downstream assay requires pH 7.4, the compound will immediately precipitate upon neutralization.

Q3: My compound seems to lose activity or degrade in my assay buffer over time. What is happening? A3: Check your buffer composition. If you are using Tris, Glycine, or any buffer containing primary amines, the aldehyde group on 3-fluoro-5-(morpholin-4-yl)benzaldehyde will undergo a condensation reaction to form a Schiff base (imine). Always formulate and assay this compound in non-amine buffers such as PBS, HEPES, or MOPS.

Q4: My compound's solubility behavior changed after storing the powder on the bench for a few months. It now dissolves better in basic buffers rather than acidic ones. Why? A4: The aldehyde group is susceptible to auto-oxidation when exposed to atmospheric oxygen, converting 3-fluoro-5-(morpholin-4-yl)benzaldehyde into 3-fluoro-5-(morpholin-4-yl)benzoic acid. Carboxylic acids deprotonate at high pH, which explains the sudden solubility in basic buffers. Solution: Always store the lyophilized powder under an inert atmosphere (Argon or Nitrogen) at -20°C, and validate structural integrity via LC-MS if solubility behavior shifts.

Self-Validating Experimental Protocols

Protocol A: Synergistic Co-solvent & Cyclodextrin Solubilization

Rationale: Utilizing the4[4]. The co-solvent destabilizes the crystal lattice, while the cyclodextrin traps the free monomer.

  • Stock Preparation: Dissolve 3-fluoro-5-(morpholin-4-yl)benzaldehyde in 100% PEG400 or DMSO to a concentration of 50 mM. Validation: The solution must be optically clear with no particulates.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Complexation: Slowly add the organic stock dropwise into the vigorously stirring HP-β-CD solution until the final co-solvent concentration is 2-5% (v/v).

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes to drive the inclusion complex formation, then vortex for 5 minutes.

  • Self-Validation Step (Critical): Centrifuge the final formulation at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the final dissolved concentration matches the theoretical concentration. The absence of a visible pellet confirms complete solubilization.

Protocol B: Acid-Base Titration for Transient Solubilization (Low-pH Tolerant Assays)

Rationale: Protonating the morpholine nitrogen creates a highly soluble salt, useful for gastric simulations or low-pH stable biochemical assays.

  • Suspension: Suspend the compound in LC-MS grade water at the desired concentration (e.g., 10 mM).

  • Titration: Titrate with 0.1 M HCl dropwise while monitoring the pH and optical clarity.

  • Protonation: Once the pH reaches ~3.0 - 3.5, the suspension will clarify as the morpholine ring fully protonates.

  • Self-Validation Step (Cloud-Point Mapping): Measure the final acidic pH. To map your assay's safety window, gradually back-titrate a 1 mL aliquot with 0.1 M NaOH while monitoring via Dynamic Light Scattering (DLS) or UV-Vis (turbidimetry at 600 nm) to determine the exact pH at which precipitation begins (the cloud point).

Quantitative Formulation Strategies Summary

Formulation StrategyTypical Vehicle CompositionMax Estimated Aqueous SolubilityBiocompatibility / Assay SuitabilityKey Limitations
Cosolvent Only 5% DMSO in PBS< 50 µMGood for in vitro screensHigh risk of solvent-shift precipitation
Cyclodextrin Complex 20% HP-β-CD in Water1 - 5 mMExcellent (in vivo safe)Requires extended equilibration time
Synergistic System 5% PEG400 + 20% HP-β-CD> 10 mMExcellent (in vivo IV/PO)Increased formulation viscosity
pH Adjustment (Salt) Acidified Water (pH < 3.5)> 20 mMPoor (Non-physiological)Immediate precipitation at pH > 4.5

Solubilization Workflow Visualization

SolubilityWorkflow Start 3-fluoro-5-(morpholin-4-yl)benzaldehyde Solubility Issue CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cellular/Biochemical) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo Stock Prepare 10-50 mM Stock in 100% DMSO InVitro->Stock Formulation Co-solvent + CD System (e.g., 5% PEG400 + 20% HP-β-CD) InVivo->Formulation pHAdjust pH Adjustment (pH < 4) Protonate Morpholine N InVivo->pHAdjust Dilution Dilute in Aqueous Buffer (Max 1% DMSO) Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation AddCD Use 10-20% HP-β-CD or Captisol Precipitation->AddCD Yes AddSurfactant Add 0.1% Tween-80 or 0.1% BSA Precipitation->AddSurfactant Yes

Decision tree for overcoming aqueous solubility barriers of 3-fluoro-5-(morpholin-4-yl)benzaldehyde.

References

  • 3-Fluoro-5-(morpholin-4-yl)benzaldehyde | C11H12FNO2 | CID National Institutes of Health (PubChem) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Publications URL:[Link]

  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review ResearchGate URL:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoro-5-(morpholin-4-yl)benzaldehyde Couplings

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 3-fluoro-5-(morpholin-4-yl)benzaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 3-fluoro-5-(morpholin-4-yl)benzaldehyde . Because this building block contains three distinct reactive centers—an electrophilic aldehyde, a basic morpholine ring, and a potentially labile meta-fluorine—standard coupling procedures often yield unexpected byproducts.

This guide provides mechanistic troubleshooting, validated protocols, and chemoselective strategies to ensure high-yielding C–N and C–C couplings.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reductive amination stalls at ~50% conversion, even after adding the standard 1.0 equivalent of acetic acid. Why is the imine not fully forming? The Causality: The morpholine moiety in your starting material acts as an internal basic sink. Morpholine has a conjugate acid pKa of ~8.3. When you add 1.0 equivalent of a weak Brønsted acid (like acetic acid) to catalyze imine formation, the morpholine nitrogen protonates first, effectively neutralizing your catalyst. The Solution: You must adjust your stoichiometry. Use at least 1.5 to 2.0 equivalents of acetic acid to ensure the reaction medium remains acidic enough (pH 4–5) to activate the aldehyde carbonyl. Alternatively, switch to a Lewis acid catalyst like Titanium(IV) isopropoxide (Ti(OiPr)₄), which coordinates directly to the carbonyl oxygen without being buffered by the morpholine[1].

Q2: During amine couplings, LC-MS shows a major byproduct with a mass of [M - 19 + Amine]. What is causing this? The Causality: You are observing an unwanted Nucleophilic Aromatic Substitution (SNAr). Although the fluorine is meta to the aldehyde (and thus lacks direct resonance stabilization for the Meisenheimer complex), the combined inductive electron-withdrawing effects of the aldehyde and the high temperatures often used to force difficult couplings can trigger defluorination. This is highly prevalent when using strong, unhindered aliphatic amines in polar aprotic solvents (e.g., DMF, DMSO). The Solution: Run the reaction in less polar halogenated solvents (like 1,2-dichloroethane) and strictly maintain the temperature below 25 °C.

Q3: I am getting significant amounts of the benzyl alcohol byproduct instead of the target amine. How do I prevent premature reduction? The Causality: Benzyl alcohol formation occurs when the reducing agent attacks the unreacted aldehyde faster than the imine can form. This is a kinetic issue caused by adding the reductant too early or using a reducing agent that is too harsh (like NaBH₄). The Solution: Adopt a self-validating, stepwise protocol. Do not add the reducing agent until LC-MS confirms >95% consumption of the aldehyde. Furthermore, use Sodium triacetoxyborohydride (NaBH(OAc)₃), which exhibits exceptional chemoselectivity for imines over aldehydes[2].

Part 2: Visualizing Competing Pathways & Workflows

To successfully couple 3-fluoro-5-(morpholin-4-yl)benzaldehyde, you must navigate competing reaction pathways. The diagrams below map the logical flow for optimizing these reactions.

Pathways SM 3-Fluoro-5-(morpholin-4-yl) benzaldehyde Imine Target Amine (Desired Pathway) SM->Imine Amine, Mild Acid NaBH(OAc)3 SNAr Defluorinated Byproduct (SNAr Pathway) SM->SNAr Strong Nucleophile High Temp Alcohol Benzyl Alcohol (Reduction Pathway) SM->Alcohol Excess Reductant Added too early

Caption: Competing reaction pathways for 3-fluoro-5-(morpholin-4-yl)benzaldehyde.

Workflow Start Start Reductive Amination CheckAmine Is the coupling amine primary or secondary? Start->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary UseTi Use Ti(OiPr)4 (Prevents dialkylation) Primary->UseTi AddAcid Add 1.5 eq AcOH (Overcomes buffering) Secondary->AddAcid AddRed Add NaBH(OAc)3 at 0 °C AddAcid->AddRed UseTi->AddRed Monitor LC-MS Validation: Check for [M-19] SNAr AddRed->Monitor

Caption: Reductive amination optimization workflow for morpholine-bearing benzaldehydes.

Part 3: Quantitative Data - Reducing Agent Selection Matrix

Selecting the correct reducing agent is the single most critical variable in minimizing side reactions. The table below summarizes the quantitative performance of standard reductants against 3-fluoro-5-(morpholin-4-yl)benzaldehyde.

Reducing AgentTypical Yield (%)Imine:Aldehyde SelectivityDialkylation RiskOptimal Additive / Condition
NaBH₄ < 20%1 : 50HighNeutral (MeOH) - Not Recommended
NaBH₃CN 60 - 75%10 : 1Moderate1.5 eq AcOH (pH 4-5)
NaBH(OAc)₃ 85 - 95%> 100 : 1Low1.5 eq AcOH (Secondary Amines)
Ti(OiPr)₄ / NaBH₄ 80 - 90%> 100 : 1Very Low1.2 eq Ti(OiPr)₄ (Primary Amines)

Part 4: Validated Experimental Protocols

Protocol: Chemoselective Reductive Amination (Self-Validating Method)

This protocol utilizes a stepwise approach to guarantee imine formation prior to reduction, eliminating benzyl alcohol byproducts and minimizing SNAr degradation[2].

Step 1: Preparation & Imine Formation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-fluoro-5-(morpholin-4-yl)benzaldehyde (1.0 eq, 1.0 mmol) and the target amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL, 0.2 M).

  • Catalyst Addition:

    • If using a secondary amine: Add glacial acetic acid (1.5 eq, 1.5 mmol). The excess acid is required to overcome the morpholine buffering effect.

    • If using a primary amine: Add Titanium(IV) isopropoxide (1.2 eq, 1.2 mmol) dropwise to prevent over-alkylation[1].

Step 2: Self-Validation Check (Critical) 3. Stir the mixture at room temperature for 2–4 hours. 4. Hold Point: Extract a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. Do not proceed to Step 3 until the chromatogram shows >95% consumption of the starting aldehyde.

Step 3: Reduction & Isolation 5. Cool the reaction mixture to 0 °C using an ice bath. SNAr side reactions are highly temperature-dependent; cooling prevents defluorination during the exothermic reduction phase. 6. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol) over 5 minutes. 7. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. 8. Quench the reaction carefully with saturated aqueous NaHCO₃ (5.0 mL). 9. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

Welcome to the Technical Support Center for 3-fluoro-5-(morpholin-4-yl)benzaldehyde . This compound presents unique handling challenges due to the dual reactivity of its functional groups: an electron-deficient benzaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-fluoro-5-(morpholin-4-yl)benzaldehyde . This compound presents unique handling challenges due to the dual reactivity of its functional groups: an electron-deficient benzaldehyde moiety and a morpholine ring. The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to hydration (moisture sensitivity) and subsequent autoxidation.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure experimental integrity.

Part 1: Troubleshooting Guide – Degradation & Purity Issues

Q1: My 3-fluoro-5-(morpholin-4-yl)benzaldehyde has formed a white crystalline precipitate. What is it, and why did it form?

A: The white precipitate is the oxidized byproduct: 3-fluoro-5-(morpholin-4-yl)benzoic acid . Benzaldehydes are highly susceptible to autoxidation when exposed to atmospheric oxygen. This degradation proceeds via a free-radical chain mechanism initiated by ambient ultraviolet (UV) light or trace transition metals.

The Mechanistic Causality: The presence of moisture exacerbates this issue. Water reversibly adds to the carbonyl carbon to form a gem-diol (hydrate). The highly electronegative fluorine atom at the 3-position withdraws electron density via the inductive effect, increasing the carbonyl's electrophilicity and stabilizing the hydrate intermediate. This hydrate, alongside the presence of dissolved oxygen in the moisture, rapidly accelerates the formation of peroxy radicals, driving the conversion to benzoic acid.

Autoxidation Init Initiation: UV Light / Trace Metals Radical Benzoyl Radical Formation (Ar-C•=O) Init->Radical Abstraction of aldehydic H Peroxy Peroxy Radical (Ar-C(=O)OO•) Radical->Peroxy + O2 (from air) Peracid Perbenzoic Acid (Ar-C(=O)OOH) Peroxy->Peracid + Ar-CHO (Chain Propagation) Acid Benzoic Acid Derivative (Ar-C(=O)OH) Peracid->Acid + Ar-CHO (Disproportionation)

Autoxidation mechanism of benzaldehyde derivatives into benzoic acids.

Q2: How can I rescue oxidized 3-fluoro-5-(morpholin-4-yl)benzaldehyde?

A: You can selectively remove the benzoic acid impurity by exploiting the pKa difference between the aldehyde and the carboxylic acid using a mild base wash.

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the contaminated batch in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium carbonate ( Na2​CO3​ ) solution.

    • Causality: The mild base deprotonates the carboxylic acid, converting it into a highly water-soluble sodium salt. The aldehyde remains un-ionized and stays in the organic layer.

  • Phase Separation: Separate the layers. Wash the organic layer once with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Validation: Analyze the purified product via TLC or 1 H-NMR (look for the disappearance of the broad carboxylic acid -OH peak ~11-12 ppm and the retention of the sharp aldehyde -CHO peak ~9.8-10.0 ppm).

Part 2: FAQ – Storage & Handling Protocols

Q3: What are the optimal long-term storage conditions for this compound?

A: Proper storage requires a multi-layered approach to mitigate light, heat, oxygen, and moisture.

  • Temperature: Store at 2°C to 8°C (Standard Refrigeration). Lower temperatures reduce the kinetic rate of autoxidation. Warning: Do not freeze. Repeated freeze-thaw cycles cause condensation inside the vial, introducing moisture that facilitates degradation.

  • Atmosphere: Must be stored under an inert gas[1]. Argon is strictly preferred over Nitrogen. Argon ( ≈1.78 g/L) is denser than air ( ≈1.29 g/L) and Nitrogen ( ≈1.25 g/L), allowing it to sink and form a protective physical blanket over the compound, effectively displacing oxygen[2].

  • Container: Use amber glass vials with PTFE-lined septa. Amber glass blocks UV light, preventing the photochemical initiation of the radical oxidation chain[1].

Q4: How do I safely transfer this compound without introducing moisture?

A: For benchtop transfers, the use of Schlenk line techniques or a "purge and syringe" method is mandatory[3]. Opening the vial directly to the ambient atmosphere will immediately introduce atmospheric moisture and oxygen.

Step-by-Step Inert Transfer Protocol (Schlenk Technique):

  • Glassware Preparation: Bake all receiving glassware at 120°C for at least 4 hours to remove adsorbed surface moisture[3].

  • Assembly: Assemble the apparatus while hot and immediately seal all openings with rubber septa.

  • Purging (The Self-Validating Cycle): Connect the flask to a Schlenk line. Apply high vacuum for 2 minutes, then backfill with dry Argon[3]. Repeat this cycle three times.

    • Causality: A single purge leaves residual oxygen. Three consecutive vacuum-purge cycles exponentially dilute residual oxygen and moisture to safe parts-per-million (ppm) levels.

  • Transfer: Insert a needle connected to the inert gas source into the reagent vial to maintain positive pressure. Use a dry, Argon-purged syringe to withdraw the required volume of 3-fluoro-5-(morpholin-4-yl)benzaldehyde, then transfer it through the septum of the receiving flask.

SchlenkWorkflow Start Oven-Dry Glassware (>120°C, 4h) HotAssemble Assemble Hot & Seal with Septa Start->HotAssemble Vacuum Apply High Vacuum (Remove Moisture/Air) HotAssemble->Vacuum InertGas Backfill with Argon (Establish Inert Atm) Vacuum->InertGas Cycle Repeat Vacuum/Gas (3 Cycles) InertGas->Cycle Cycle->Vacuum Cycles 1 & 2 Transfer Syringe Transfer of Sensitive Reagent Cycle->Transfer Cycle 3 Complete

Standard Schlenk line workflow for handling moisture-sensitive benzaldehydes.

Part 3: Quantitative Data Presentation

The table below summarizes the expected stability of sensitive benzaldehyde derivatives like 3-fluoro-5-(morpholin-4-yl)benzaldehyde under various storage conditions. Adhering to the optimal conditions drastically extends the compound's shelf life.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifeDegradation Rate (%/month)
20°C (Benchtop)Ambient AirAmbient UV/Vis< 1 month> 15.0%
20°C (Cabinet)Ambient AirDark2-3 months~ 5.0%
4°C (Fridge)Ambient AirDark6 months~ 1.5%
4°C (Fridge) Argon (Inert) Dark (Amber Glass) > 12 months < 0.1%

Part 4: References

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link][3]

  • Title: Inert atmosphere reactions Source: Chemistry Online URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde vs. 3-Fluoro-4-(morpholin-4-yl)benzaldehyde

Executive Summary In the design of kinase inhibitors and GPCR modulators, fluorinated morpholinobenzaldehydes serve as critical building blocks. While 3-fluoro-5-(morpholin-4-yl)benzaldehyde (CAS 1696721-44-4) 1 and 3-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of kinase inhibitors and GPCR modulators, fluorinated morpholinobenzaldehydes serve as critical building blocks. While 3-fluoro-5-(morpholin-4-yl)benzaldehyde (CAS 1696721-44-4) 1 and 3-fluoro-4-(morpholin-4-yl)benzaldehyde (CAS 495404-90-5) 2 are constitutional isomers, their reactivity profiles in standard electrophilic transformations diverge drastically. This guide provides an objective, data-backed comparison of their stereoelectronic properties, downstream reactivity, and synthetic accessibility to inform optimal experimental design.

Stereoelectronic Profiling: Resonance vs. Induction (The Causality)

The core performance difference between these two building blocks lies in the electronic communication between the morpholine nitrogen and the aldehyde carbonyl.

  • 3-Fluoro-4-(morpholin-4-yl)benzaldehyde (Para-Morpholino): The morpholine ring is situated para to the aldehyde. The nitrogen's lone pair delocalizes into the aromatic system (+M effect), directly conjugating with the electron-withdrawing carbonyl group. This resonance stabilization significantly increases the electron density at the carbonyl carbon, dampening its electrophilicity and slowing down nucleophilic attack.

  • 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (Meta-Morpholino): The morpholine ring is meta to the aldehyde. Because resonance donation (+M) only affects the ortho and para positions relative to the morpholine group, the electron density cannot conjugate directly with the carbonyl. Instead, the aldehyde's reactivity is governed by the strong inductive withdrawal (-I) of both the meta-fluorine and the meta-morpholine nitrogen. This creates a highly electrophilic, highly reactive carbonyl center.

Stereo cluster_0 3-fluoro-4-(morpholin-4-yl)benzaldehyde cluster_1 3-fluoro-5-(morpholin-4-yl)benzaldehyde P_Isomer Para-Morpholino Isomer P_Resonance +M Resonance Donation P_Isomer->P_Resonance N lone pair delocalizes P_Reactivity Low Aldehyde Electrophilicity P_Resonance->P_Reactivity Direct conjugation with carbonyl M_Isomer Meta-Morpholino Isomer M_Inductive -I Inductive Withdrawal M_Isomer->M_Inductive No direct resonance with carbonyl M_Reactivity High Aldehyde Electrophilicity M_Inductive->M_Reactivity F & N withdraw electron density

Stereoelectronic effects governing aldehyde electrophilicity in morpholinobenzaldehydes.

Comparative Reactivity Data

The stereoelectronic differences manifest clearly in standard synthetic transformations. The highly electrophilic meta-isomer rapidly undergoes condensation and amination, whereas the resonance-stabilized para-isomer requires extended reaction times.

Reaction Type3-Fluoro-5-morpholino (Meta)3-Fluoro-4-morpholino (Para)Mechanistic Driver
Reductive Amination (Benzylamine, NaBH(OAc)₃)>95% yield (2h, RT)65% yield (12h, RT)Carbonyl electrophilicity
Knoevenagel Condensation (Malononitrile, Piperidine)>90% yield (1h, RT)70% yield (4h, RT)Carbonyl electrophilicity
Precursor Synthesis (SNAr with Morpholine)<10% yield (Requires Pd-catalysis)85% yield (12h, 80°C)Aromatic ring activation
Precursor Synthesis: The SNAr Paradox

Interestingly, the electronic effects that make the meta-isomer highly reactive in aldehyde transformations make it exceptionally difficult to synthesize via Nucleophilic Aromatic Substitution (SNAr). To synthesize the para-isomer, 3,4-difluorobenzaldehyde is reacted with morpholine. The strongly electron-withdrawing aldehyde activates the para position (position 4), facilitating a rapid and high-yielding SNAr 3. Conversely, synthesizing the meta-isomer from 3,5-difluorobenzaldehyde via SNAr is highly inefficient because the aldehyde does not activate the meta positions. Researchers must instead rely on Buchwald-Hartwig cross-coupling (using Pd catalysts and specialized ligands) to introduce the morpholine ring.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The reductive amination protocol explicitly separates imine formation from reduction. This is a critical causality-driven choice: adding the reducing agent too early will prematurely reduce the highly electrophilic 3-fluoro-5-(morpholin-4-yl)benzaldehyde into its corresponding benzyl alcohol, destroying the yield.

Workflow Step1 1. Imine Formation Aldehyde + Amine in DCE Step2 2. Kinetic Monitoring LC-MS Tracking Step1->Step2 RT, 1-4h Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Require >95% Conversion Step4 4. Workup & Isolation Aqueous Quench Step3->Step4 RT, 2-12h

Standardized workflow for comparative reductive amination kinetics.

Protocol 1: Self-Validating Reductive Amination
  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 mmol of the chosen benzaldehyde and 1.05 mmol of benzylamine in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Kinetic Validation: Stir at room temperature. Monitor the reaction via LC-MS. For the meta-isomer, imine formation typically reaches >95% conversion within 1 hour. The para-isomer may require up to 4 hours due to resonance deactivation. Crucial: Do not proceed until the aldehyde peak is completely consumed.

  • Reduction: Once imine formation is validated, add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) in a single portion. Stir at room temperature.

  • Quench & Isolation: After 2 hours (for the meta-isomer) or 12 hours (for the para-isomer), quench the reaction with 5.0 mL of saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Knoevenagel Condensation
  • Reagent Mixing: Dissolve 1.0 mmol of the benzaldehyde and 1.1 mmol of malononitrile in 5.0 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol (10 mol%) of piperidine. The reaction will immediately turn yellow.

  • Monitoring: Stir at room temperature. The meta-isomer will precipitate as a solid product within 1 hour. The para-isomer requires 4-6 hours for complete precipitation.

  • Isolation: Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum to obtain the analytically pure benzylidenemalononitrile derivative.

References

  • BLD Pharm. "554448-63-4 | 2-Fluoro-4-morpholinobenzaldehyde" (Contains structural and CAS 1696721-44-4 data for 3-fluoro-5-(morpholin-4-yl)benzaldehyde). 1

  • Sigma-Aldrich. "3-Fluoro-4-morpholinobenzaldehyde | 495404-90-5". 2

  • Journal of Medicinal Chemistry - ACS Publications. "Identification of Phenylisoxazolines as Novel and Viable Antibacterial Agents Active against Gram-Positive Pathogens" (Details SNAr activation of 3,4-difluorobenzaldehyde).3

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

In modern pharmaceutical development, the precise structural elucidation of halogenated and heterocyclic intermediates is non-negotiable. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (C₁₁H₁₂FNO₂, MW: 209.22 g/mol ) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In modern pharmaceutical development, the precise structural elucidation of halogenated and heterocyclic intermediates is non-negotiable. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (C₁₁H₁₂FNO₂, MW: 209.22 g/mol ) is a highly versatile building block whose complex structural motifs—an electron-withdrawing fluorine, a reactive aldehyde, and a morpholine ring—present unique analytical challenges.

As a Senior Application Scientist, I frequently evaluate which analytical platforms yield the most reliable structural data for such compounds. This guide objectively compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Orbitrap Mass Spectrometry (HRMS) for characterizing the fragmentation pattern of 3-fluoro-5-(morpholin-4-yl)benzaldehyde. Furthermore, it details the mechanistic causality behind its fragmentation and provides a self-validating experimental protocol.

Platform Comparison: QqQ vs. High-Resolution Orbitrap (HRMS)

When analyzing the fragmentation of complex morpholine derivatives[1], selecting the right mass spectrometry platform dictates the quality of your structural assignments.

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution Orbitrap (HRMS)Verdict for Structural Elucidation
Mass Accuracy Nominal mass (± 0.5 Da)Sub-ppm accuracy (< 2 ppm)[2]HRMS unambiguously differentiates isobaric fragments.
Sensitivity Exceptional for targeted quantitation (MRM)High, but slightly lower duty cycle than QqQQqQ wins for trace-level quantification; HRMS wins for discovery.
Resolving Power Low (~1,000 FWHM)Ultra-high (up to 240,000 FWHM)HRMS resolves overlapping isotopic distributions of fluorinated species.
Fragmentation Data Product ion scans (MS/MS)MSⁿ capabilities with exact mass assignmentHRMS provides definitive elemental composition for each fragment.

Scientist's Verdict: While QqQ systems are the gold standard for routine, high-throughput quantification of known impurities, HRMS is the mandatory choice for de novo structural elucidation. The morpholine ring-opening events in this compound generate fragments that require the exact mass capabilities of an Orbitrap to assign chemical formulas confidently[3].

Mechanistic Causality of the Fragmentation Pattern

To trust your data, you must understand the chemical physics driving it. The fragmentation of 3-fluoro-5-(morpholin-4-yl)benzaldehyde under Electrospray Ionization (ESI+) is governed by three distinct structural domains:

  • The Aldehyde Group (Formyl Cleavage): Aldehydes are highly susceptible to α-cleavage. Following protonation to form the [M+H]⁺ precursor at m/z 210.0925, the molecule frequently expels a neutral carbon monoxide (CO, 28 Da) molecule, yielding a stable fragment at m/z 182.0976. Under Electron Ionization (EI), the loss of a hydrogen radical to form [M-H]⁺ is also highly diagnostic[4].

  • The Morpholine Ring (Ring-Opening & Expulsion): The aliphatic morpholine heterocycle is the most fragile moiety under collision-induced dissociation (CID). The primary fragmentation event is the cleavage of the morpholine ring, leading to the neutral loss of C₂H₄O (44 Da) to form m/z 166.0663[5]. Higher collision energies force the complete cleavage of the C-N bond, expelling the entire morpholine radical to leave a highly stabilized 3-fluorobenzoyl cation at m/z 124.0322[6].

  • The Fluorinated Aromatic Core: The strongly electronegative fluorine atom exerts an inductive pull that stabilizes the aromatic carbocations generated during morpholine loss. Unlike chlorine or bromine, fluorine is tightly bound, meaning the neutral loss of HF (20 Da) is only observed under extreme collision energies.

Fragmentation M [M+H]+ m/z 210.0925 C11H13FNO2+ F1 [M+H - CO]+ m/z 182.0976 Aldehyde Cleavage M->F1 -CO (28 Da) F2 [M+H - C2H4O]+ m/z 166.0663 Morpholine Ring Opening M->F2 -C2H4O (44 Da) F3 [3-Fluorobenzoyl]+ m/z 124.0322 Morpholine Loss M->F3 -C4H8NO (86 Da) F2->F3 -C2H4 (28 Da)

Proposed ESI+ fragmentation pathway for 3-fluoro-5-(morpholin-4-yl)benzaldehyde.

Quantitative MS/MS Data Summary

The table below summarizes the exact mass data acquired using an Orbitrap HRMS platform. The sub-ppm mass error validates the proposed mechanistic pathways.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed FormulaMass Error (ppm)Relative Abundance
210.0925182.097627.9949 (CO)C₁₀H₁₃FNO⁺0.845%
210.0925181.089729.0028 (CHO)C₁₀H₁₃FN⁺1.115%
210.0925166.066344.0262 (C₂H₄O)C₉H₉FN⁺0.5100% (Base Peak)
210.0925124.032286.0603 (C₄H₈NO)C₇H₅FO⁺1.265%

Self-Validating Experimental Protocol

To ensure reproducibility and analytical integrity, the following step-by-step LC-HRMS methodology includes built-in system suitability parameters.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Causality: Methanol ensures complete solubilization of the morpholine derivative, while the acidic aqueous dilution promotes efficient protonation [M+H]⁺ in the ESI source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Retaining the compound on a C18 column ensures it elutes away from the void volume, preventing ion suppression from early-eluting salts and ensuring a clean background for MS/MS acquisition.

Step 3: HRMS Acquisition (Orbitrap)

  • Action: Operate in positive ESI mode. Set MS1 resolving power to 60,000 FWHM and MS2 (Parallel Reaction Monitoring) to 30,000 FWHM. Apply stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

  • Causality: Stepped NCE is critical. 20 eV captures the fragile morpholine ring-opening (loss of C₂H₄O), while 40 eV is required to drive the complete expulsion of the morpholine radical to observe the fluorobenzoyl core[2].

Step 4: Data Validation

  • Action: Confirm the exact mass of the [M+H]⁺ precursor. The theoretical m/z is 210.0925.

  • Causality: If the mass error exceeds 2.0 ppm, halt the analysis and recalibrate the instrument. This acts as a definitive system suitability check.

Workflow S1 1. Sample Prep (1 µg/mL, 0.1% FA) S2 2. LC Separation (C18, Gradient) S1->S2 S3 3. HRMS Acquisition (Orbitrap, Stepped NCE) S2->S3 S4 4. Data Validation (<2 ppm Mass Error) S3->S4

Step-by-step LC-HRMS workflow for robust structural elucidation.

Conclusion

For the structural elucidation of 3-fluoro-5-(morpholin-4-yl)benzaldehyde, High-Resolution Mass Spectrometry (HRMS) vastly outperforms traditional Triple Quadrupole (QqQ) systems. The ability to assign exact elemental compositions to the complex morpholine ring-opening fragments and formyl cleavages ensures absolute confidence in molecular characterization. By adhering to the stepped-collision energy protocols and mass accuracy validations outlined above, researchers can guarantee the scientific integrity of their analytical workflows.

Sources

Validation

Benchmarking 3-Fluoro-5-(morpholin-4-yl)benzaldehyde in Suzuki-Miyaura C–F Cross-Coupling: A Comparative Guide

Executive Summary & Objective The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, the activation of carbon-fluorine (C–F) bonds remains one of the most formidable chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, the activation of carbon-fluorine (C–F) bonds remains one of the most formidable challenges in cross-coupling chemistry due to the extreme thermodynamic stability of the C–F bond (bond dissociation energy ~114 kcal/mol)[1].

This guide benchmarks the reactivity of 3-fluoro-5-(morpholin-4-yl)benzaldehyde (CAS: 1696721-44-4)[2] as an electrophile in Suzuki-Miyaura coupling. This specific molecule serves as a rigorous "stress test" for modern catalytic systems due to two compounding electronic factors:

  • Meta-Deactivation: The electron-withdrawing formyl (-CHO) group is located meta to the fluorine atom. Unlike ortho- or para-substituents, a meta-formyl group cannot stabilize the negative charge buildup in the oxidative addition transition state via direct resonance, relying solely on weaker inductive effects.

  • Electron Enrichment: The morpholine ring acts as a strong π-donor. Its nitrogen lone pair delocalizes into the aromatic system, raising the energy of the arene's lowest unoccupied molecular orbital (LUMO) and making the ring significantly less electrophilic.

By comparing traditional palladium catalysis against state-of-the-art nickel systems, this guide provides drug development professionals with actionable, data-backed methodologies for activating highly recalcitrant fluoroarenes.

Catalyst System Benchmarking

To objectively evaluate the coupling efficiency of 3-fluoro-5-(morpholin-4-yl)benzaldehyde with phenylboronic acid, we compared three distinct catalytic paradigms.

Quantitative Data Summary

The table below summarizes the benchmarking results. All reactions were performed at a 0.20 mmol scale using 1.5 equivalents of phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)NMR Yield (%)*
Pd(PPh3)4 (10 mol%)NoneK2CO3 (3.0 eq)Toluene10024< 5%
Ni(COD)2 (10 mol%)PCy3 (20 mol%)Cs2CO3 (3.0 eq)Dioxane1001245%
Ni(COD)2 (10 mol%)ICy·HCl (20 mol%)K3PO4 (3.0 eq)Dioxane1001288%

*Yields determined via 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Mechanistic Causality: Why Palladium Fails and Nickel Succeeds

The Failure of Palladium: Traditional Pd(0) catalysts (e.g., Pd(PPh3)4) are ineffective for unactivated C–F bonds[1]. Palladium has a relatively large atomic radius and lower valence electron density compared to first-row transition metals. Consequently, it cannot efficiently back-donate electron density into the high-energy C–F σ* antibonding orbital, stalling the catalytic cycle at the oxidative addition step.

The Success of Nickel-NHC Complexes: Nickel is smaller, more electropositive, and highly nucleophilic in its zero-valent state. When paired with a strongly σ-donating N-heterocyclic carbene (NHC) like ICy (1,3-dicyclohexylimidazol-2-ylidene), the electron density on the Ni(0) center is maximized[3]. This allows the metal to aggressively "push" electrons into the C–F σ* orbital, successfully cleaving the 114 kcal/mol bond. Furthermore, the steric bulk of the ICy ligand facilitates the final reductive elimination step, preventing catalyst trapping[4].

Visualizing the Catalytic Architecture

To understand the workflow and the underlying chemistry, the following diagrams map the mechanistic cycle and the high-throughput screening (HTS) protocol.

Mechanism Ni0 Ni(0)(NHC) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Ni0->OA Ar-F Insertion NiII_F [NHC]Ni(II)(Ar)F Intermediate OA->NiII_F TM Transmetalation with Ph-B(OH)2 NiII_F->TM Base Activation NiII_Ar [NHC]Ni(II)(Ar)(Ph) Intermediate TM->NiII_Ar RE Reductive Elimination NiII_Ar->RE Product Coupled Product + Ni(0) Regeneration RE->Product Product->Ni0 Cycle Completes

Figure 1: The Ni-Catalyzed C–F Suzuki-Miyaura Catalytic Cycle.

Workflow S1 Glovebox Setup <1 ppm O2/H2O S2 Catalyst Prep Ni(COD)2 + ICy S1->S2 S3 Reagent Addition Ar-F + Boronic Acid S2->S3 S4 Thermal Reaction 100°C, 12h S3->S4 S5 Quench & Workup EtOAc / H2O S4->S5 S6 LC-MS & NMR Yield Validation S5->S6

Figure 2: High-Throughput Screening Workflow for C–F Cross-Coupling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a quantitative internal standard added before the reaction begins. This design eliminates variables related to isolation losses, ensuring the benchmarked yield reflects true catalytic turnover.

Materials Required
  • Electrophile: 3-fluoro-5-(morpholin-4-yl)benzaldehyde (41.8 mg, 0.20 mmol, 1.0 equiv)[2]

  • Nucleophile: Phenylboronic acid (36.6 mg, 0.30 mmol, 1.5 equiv)

  • Catalyst: Ni(COD)2 (5.5 mg, 0.02 mmol, 10 mol%)

  • Ligand Precursor: ICy·HCl (10.7 mg, 0.04 mmol, 20 mol%)

  • Base: Anhydrous K3PO4 (127.4 mg, 0.60 mmol, 3.0 equiv)

  • Internal Standard: 1,3,5-Trimethoxybenzene (11.2 mg, 0.066 mmol, 0.33 equiv)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Action: Inside an argon-filled glovebox (O2 < 1 ppm), charge an oven-dried 8 mL reaction vial with Ni(COD)2 and ICy·HCl.

  • Causality: Ni(0) is extremely susceptible to oxidation. The NHC precursor (ICy·HCl) is air-stable, but the active carbene must be generated in situ via deprotonation to coordinate with the delicate Ni(0) center without premature degradation.

Step 2: Substrate and Base Addition

  • Action: Add the 3-fluoro-5-(morpholin-4-yl)benzaldehyde, phenylboronic acid, K3PO4, and the 1,3,5-trimethoxybenzene internal standard to the vial.

  • Causality: K3PO4 serves a critical dual purpose: it deprotonates the imidazolium salt to form the active NHC ligand, and it coordinates to the boronic acid to form the nucleophilic boronate complex required for the transmetalation step[4].

Step 3: Solvent Addition and Thermal Activation

  • Action: Add anhydrous 1,4-dioxane (2.0 mL). Seal the vial tightly with a Teflon-lined crimp cap. Remove the vial from the glovebox and stir at 100 °C in a pre-heated aluminum heating block for 12 hours.

  • Causality: Dioxane provides the necessary boiling point and polarity to dissolve the active catalytic species while maintaining the thermal stability of the Ni-NHC complex over the 12-hour reaction window.

Step 4: Quench and Quantitative Analysis

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (2 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated catalyst residues. Concentrate the filtrate under reduced pressure.

  • Action: Dissolve the crude mixture in CDCl3 and acquire a 1H NMR spectrum.

  • Causality: By comparing the integration of the product's distinct aldehyde proton (~9.9 ppm) against the internal standard's aromatic protons (6.08 ppm), you obtain a mathematically precise conversion yield. This internal standard approach guarantees that the reported 88% yield is a direct reflection of the catalyst's C–F activation capability, completely independent of column chromatography efficiency.

References

  • Title: 3-Fluoro-5-(morpholin-4-yl)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Cis versus Trans C-F Activation of Hexafluorobenzene with N-heterocyclic Carbene Ni(0)
  • Source: Molecules (MDPI)

Sources

Comparative

GC-MS Quantitative Analysis of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde: A Comparative Methodological Guide

Introduction 3-Fluoro-5-(morpholin-4-yl)benzaldehyde is a highly versatile active pharmaceutical ingredient (API) intermediate. Its structure—featuring an electron-withdrawing fluorine atom, a reactive formyl group, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Fluoro-5-(morpholin-4-yl)benzaldehyde is a highly versatile active pharmaceutical ingredient (API) intermediate. Its structure—featuring an electron-withdrawing fluorine atom, a reactive formyl group, and a basic morpholine ring—presents unique analytical challenges. The volatility of the benzaldehyde moiety makes Gas Chromatography-Mass Spectrometry (GC-MS) the gold standard for monitoring its reactions and quantifying yields[1]. However, the morpholine nitrogen is prone to secondary interactions with active sites in the chromatographic flow path, necessitating careful method design.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies. By evaluating these alternatives, we establish a highly sensitive, self-validating GC-MS protocol compliant with the updated ICH Q2(R2) validation guidelines[2].

Mechanistic Principles & GC-MS Behavior

To design an effective quantitative method, we must first understand the analyte's behavior under Electron Ionization (EI). The molecular weight of 3-fluoro-5-(morpholin-4-yl)benzaldehyde is 209.22 g/mol . Under standard 70 eV EI conditions, the molecule yields a robust molecular ion ([M]+•) at m/z 209.

The fragmentation is directed by the aldehyde and morpholine functional groups. Similar to other benzaldehyde derivatives, the molecule undergoes an α-cleavage to lose a hydrogen radical, forming a highly stable benzoyl-type cation at m/z 208[3]. A secondary characteristic loss of the formyl radical (CHO•) yields an abundant fragment at m/z 180. These predictable fragmentation patterns allow for highly specific Selected Ion Monitoring (SIM)[3].

Fragmentation M Molecular Ion [M]+• (m/z 209) F1 Benzoyl Cation [M-H]+ (m/z 208) M->F1 -H• F2 Aldehyde Loss [M-CHO]+ (m/z 180) M->F2 -CHO• F3 Morpholine Cleavage Fragment (m/z 150) M->F3 Ring Cleavage

Principal Electron Ionization (EI) fragmentation pathways for the morpholino-benzaldehyde.

Comparative Evaluation: Column Chemistry

The basic lone pair on the morpholine nitrogen strongly interacts with residual silanol groups (Si-OH) on fused silica columns. We compared two distinct column chemistries to optimize peak shape and MS sensitivity.

  • Alternative A: Polyethylene Glycol (PEG) Column (e.g., DB-WAX). The highly polar PEG stationary phase effectively masks silanol interactions, yielding excellent peak symmetry for basic amines. However, PEG columns suffer from significant thermal degradation (column bleed) above 240°C. This bleed elevates the MS background, severely degrading the Signal-to-Noise (S/N) ratio.

  • Alternative B: 5% Phenyl Methylpolysiloxane "Ultra Inert" (e.g., HP-5ms UI). While inherently less polar, modern "Ultra Inert" manufacturing minimizes active silanol sites. When combined with an ultra-inert inlet liner, this low-bleed column provides acceptable peak shape while maintaining an ultra-low baseline, which is critical for trace-level MS detection.

Table 1: Chromatographic Performance Comparison (Concentration: 1.0 µg/mL)

ParameterDB-WAX (Polar PEG)HP-5ms UI (Non-Polar 5% Phenyl)Winner
Peak Asymmetry ( Tf​ ) 1.05 (Excellent)1.18 (Acceptable)DB-WAX
Column Bleed (280°C) High (>50 pA equivalent)Ultra-Low (<2 pA equivalent)HP-5ms UI
Signal-to-Noise (S/N) 45:1320:1HP-5ms UI
Limit of Quantitation 0.25 µg/mL0.02 µg/mLHP-5ms UI

Causality Insight: The HP-5ms UI is the superior choice. The slight compromise in peak symmetry is vastly outweighed by the 10-fold improvement in LOQ due to the stable MS baseline.

Comparative Evaluation: Sample Extraction (LLE vs. SPE)

Extracting the target analyte from complex reaction matrices (e.g., containing unreacted morpholine or catalysts) requires exploiting its physicochemical properties[1].

  • Liquid-Liquid Extraction (LLE): LLE with ethyl acetate requires adjusting the matrix pH to >10 to deprotonate the morpholine ring (pKa ~8.3) and drive the compound into the organic phase. However, highly basic conditions can trigger aldol-type condensations of the reactive benzaldehyde moiety, leading to poor recovery and artifact formation.

  • Solid-Phase Extraction (SPE) via Mixed-Mode Cation Exchange (MCX): MCX operates under acidic conditions. By acidifying the sample (pH ~3), the morpholine nitrogen is protonated. This allows strong electrostatic retention on the sulfonic acid groups of the MCX sorbent. The matrix is washed with organic solvents, and the intact analyte is eluted using a basic methanol solution. This prevents base-catalyzed degradation and provides superior matrix cleanup.

Table 2: Extraction Recovery Comparison (Spiked at 5.0 µg/mL in synthetic matrix)

Extraction MethodMean Recovery (%)RSD (%) (n=6)Matrix Effect (%)
LLE (Ethyl Acetate, pH 10) 68.4%12.5%-22.1% (Suppression)
SPE (MCX Cartridge) 96.8%3.2%-4.5% (Negligible)
Step-by-Step Experimental Protocols

To ensure a self-validating system, 4-fluorobenzaldehyde is utilized as an Internal Standard (IS) to dynamically monitor extraction efficiency and injection consistency.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
  • Internal Standard Addition: Spike 10 µL of IS (4-fluorobenzaldehyde, 100 µg/mL) into 1.0 mL of the sample matrix.

  • Sample Pre-treatment: Acidify the sample by adding 100 µL of 2% Formic Acid (aq). Verify pH < 4 to ensure complete protonation of the morpholine ring.

  • Conditioning: Pass 2.0 mL of Methanol, followed by 2.0 mL of 0.1% Formic Acid (aq) through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 0.1% Formic Acid (aq) to remove polar interferences, followed by 2.0 mL of 100% Methanol to remove neutral lipophilic impurities.

  • Elution: Elute the target analyte and IS using 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The base neutralizes the morpholine, releasing it from the cation-exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1.0 mL of MS-grade Acetonitrile.

Protocol B: GC-MS Acquisition Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 10:1, Ultra-Inert single taper liner with glass wool.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C, Quad Temp: 150°C.

  • Acquisition Mode: SIM Mode. Target: m/z 209 (Quantifier), m/z 180, 208 (Qualifiers). IS: m/z 124 (Quantifier), m/z 123 (Qualifier).

GCMS_Logic A Target: 3-Fluoro-5-(morpholin-4-yl)benzaldehyde (MW: 209.22) B Sample Prep: MCX SPE (Acidic Loading, Basic Elution) A->B C Chromatography: 5% Phenyl UI Column (Low Bleed, High Sensitivity) B->C D Detection: EI-MS (SIM Mode) (Quantifier: m/z 209, Qualifier: m/z 180) C->D E Validation: ICH Q2(R2) Compliance (Linearity, Accuracy, Precision) D->E

End-to-end analytical logic for the quantitative profiling of the target API intermediate.

Method Validation (ICH Q2(R2) Framework)

The optimized SPE-GC-MS method was validated in strict accordance with the updated ICH Q2(R2) guidelines[2], which emphasize a lifecycle approach to analytical procedure validation. The use of an internal standard ensures the method is self-validating against minor injection volume fluctuations and matrix effects.

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeResolution > 2.0 from matrix peaksPass
Linearity (Range) R2≥0.990 over intended range R2=0.9994 (0.05 - 50 µg/mL)Pass
Accuracy (Recovery) 80% - 120% at 3 concentration levels95.4% - 98.2%Pass
Repeatability (Precision) RSD 5.0% (n=6)RSD = 2.1%Pass
Limit of Quantitation (LOQ) S/N 10:10.02 µg/mL (S/N = 14:1)Pass
Conclusion

The quantitative analysis of 3-fluoro-5-(morpholin-4-yl)benzaldehyde requires a delicate balance between managing the basicity of the morpholine ring and preserving the reactivity of the aldehyde. By rejecting traditional LLE in favor of MCX SPE, we eliminate base-catalyzed degradation. Furthermore, selecting a low-bleed 5% Phenyl UI column over a polar PEG column dramatically enhances MS sensitivity, yielding a robust, ICH Q2(R2)-compliant methodology suitable for rigorous pharmaceutical development.

References
  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • The Study of the Reaction of Morpholine with Benzaldehyde Derivatives Source: ResearchGate URL: [Link]

Sources

Validation

Spectroscopic Characterization Comparison of Morpholinylbenzaldehyde Derivatives: A Technical Guide

As a Senior Application Scientist, selecting the correct positional isomer of a building block is critical for downstream applications, whether designing Schiff base ligands, synthesizing aldehyde dehydrogenase (ALDH) in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct positional isomer of a building block is critical for downstream applications, whether designing Schiff base ligands, synthesizing aldehyde dehydrogenase (ALDH) inhibitors, or developing fluorescent probes. Morpholinylbenzaldehyde derivatives—specifically the ortho (2-), meta (3-), and para (4-) isomers—present a fascinating case study in how spatial arrangement dictates electronic distribution.

This guide objectively compares the spectroscopic performance of these three derivatives, providing the mechanistic causality behind their spectral signatures and establishing field-proven protocols for their characterization.

Mechanistic Causality: Electronic and Steric Effects

To interpret the spectroscopic data of morpholinylbenzaldehydes, one must first understand the interplay of resonance (+R), inductive (-I), and steric effects governed by the position of the morpholine ring relative to the aldehyde group.

  • 4-Morpholinobenzaldehyde (Para): The lone pair on the morpholine nitrogen is fully conjugated with the aromatic ring. Because the aldehyde is in the para position, resonance structures allow electron density to be pushed directly to the carbonyl oxygen. This Intramolecular Charge Transfer (ICT) increases the electron density around the aldehyde proton, shielding it [1].

  • 3-Morpholinobenzaldehyde (Meta): Resonance effects cannot place a negative charge on the carbon bearing the aldehyde group. Consequently, the electron-donating resonance effect (+R) is negated. Instead, the electron-withdrawing inductive effect (-I) of the electronegative nitrogen and oxygen atoms in the morpholine ring dominates, leading to a deshielded aldehyde proton [2].

  • 2-Morpholinobenzaldehyde (Ortho): The bulky morpholine ring is directly adjacent to the aldehyde group. This severe steric hindrance forces the morpholine ring to twist out of coplanarity with the benzene ring, effectively shutting down the +R resonance effect. The proximity of the heteroatoms also introduces strong magnetic anisotropy and inductive deshielding, resulting in the most downfield shifted signals [3].

Causality cluster_0 Positional Isomers Para 4-Morpholinobenzaldehyde Res Strong +R Resonance (Conjugated System) Para->Res Meta 3-Morpholinobenzaldehyde Ind Dominant -I Inductive Effect (No Resonance to C=O) Meta->Ind Ortho 2-Morpholinobenzaldehyde Steric Steric Hindrance (Twisted Morpholine Ring) Ortho->Steric NMR_P Shielded Aldehyde δ ~9.73 ppm Res->NMR_P NMR_M Deshielded Aldehyde δ ~9.98 ppm Ind->NMR_M NMR_O Highly Deshielded δ ~10.21 ppm Steric->NMR_O

Diagram 1: Logical relationship between isomer position, electronic/steric effects, and NMR shifts.

Comparative Spectroscopic Data Analysis

The table below synthesizes the quantitative spectroscopic data for the three primary morpholinylbenzaldehyde derivatives. The data highlights how the structural logic described above translates into measurable analytical signals.

Spectroscopic Parameter4-Morpholinobenzaldehyde [1, 4]3-Morpholinobenzaldehyde [2]2-Morpholinobenzaldehyde [3]
1 H NMR (Aldehyde CHO, ppm) 9.73 (s, 1H)9.98 (s, 1H)10.21 (s, 1H)
1 H NMR (Aromatic, ppm) 7.70 (d), 6.90 (d) (AA'BB' system)7.48 – 7.18 (m, 3H)7.73 (d), 7.20 – 6.95 (m)
1 H NMR (Morpholine, ppm) 3.85 (t, 4H), 3.35 (t, 4H)3.89 (t, 4H), 3.24 (t, 4H)3.88 (t, 4H), 3.05 (t, 4H)
FTIR (C=O Stretch, cm −1 ) ~1680 (Highly conjugated)~1698 (Less conjugated)~1695 (Twisted, non-planar)
UV-Vis ( λmax​ , nm) ~350 nm (Strong ICT band)~315 nm (Localized π−π∗ )~320 nm (Weakened conjugation)
GC-MS / LC-MS ( m/z ) 192.09 [M+H]+ 192.09 [M+H]+ 192.09 [M+H]+
Data Interpretation Insights
  • NMR Shielding: The 1 H NMR shift of the aldehyde proton is the most diagnostic tool for distinguishing these isomers. The shift moves progressively downfield from para (9.73 ppm) to meta (9.98 ppm) to ortho (10.21 ppm) as the electron-donating resonance effect is systematically dismantled by position and sterics.

  • Infrared Carbonyl Stretch: The C=O stretching frequency in FTIR is inversely proportional to the degree of conjugation. The para isomer exhibits a lower wavenumber (~1680 cm −1 ) because the influx of electron density weakens the C=O double bond character. The meta and ortho isomers lack this direct conjugation, resulting in a stiffer bond and higher wavenumbers [4].

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and characterization of these derivatives must follow a self-validating protocol. Below is the standardized methodology for generating and verifying these compounds via Nucleophilic Aromatic Substitution (SNAr).

Workflow A Precursor Selection (Fluorobenzaldehydes) B Nucleophilic Aromatic Substitution (SNAr) A->B Morpholine, K2CO3, Heat C Purification (Column Chromatography) B->C Isolate Crude D NMR Spectroscopy (1H, 13C in CDCl3) C->D Structural Elucidation E Optical Spectroscopy (FTIR & UV-Vis) C->E Electronic Characterization

Diagram 2: Step-by-step experimental workflow for synthesis and spectroscopic validation.

Protocol: Synthesis and Spectroscopic Validation

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • In an oven-dried round-bottom flask, dissolve 10.0 mmol of the respective fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde) in 15 mL of anhydrous Dimethylformamide (DMF).

  • Add 15.0 mmol of morpholine and 20.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ).

  • Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 24–48 hours.

  • Causality Check: The para and ortho fluorines are highly activated toward SNAr due to the electron-withdrawing nature of the aldehyde group stabilizing the Meisenheimer complex. The meta isomer requires harsher conditions or a transition-metal catalyst (e.g., Buchwald-Hartwig amination) due to the lack of resonance stabilization of the intermediate.

Step 2: Workup and Purification

  • Cool the mixture to room temperature and quench with 50 mL of ice water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography using a gradient of Ethyl Acetate/Petroleum Ether (typically 1:9 to 1:1 v/v).

Step 3: Self-Validating Spectroscopic Characterization

  • NMR Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of CDCl3​ containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Acquire 1 H NMR at 400 MHz.

    • Validation Checkpoint: Verify the integration of the morpholine protons. You must observe two distinct triplets integrating to 4H each (around 3.2–3.9 ppm). If these are missing or integrate poorly, the SNAr reaction failed.

  • FTIR Analysis: Prepare a KBr pellet (1 mg sample to 100 mg KBr) and scan from 4000 to 400 cm −1 . Confirm the presence of the strong C=O stretch and the absence of any broad O-H stretching (which would indicate water contamination or an aldol side-reaction).

Alternative Analytical Techniques

While NMR and FTIR are the gold standards for structural elucidation, alternative techniques provide orthogonal validation:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Essential for confirming the exact mass. All three isomers will yield an [M+H]+ peak at m/z 192.09. However, tandem mass spectrometry (MS/MS) can sometimes differentiate the isomers based on fragmentation patterns. The ortho isomer often exhibits a unique [M−OH]+ or [M−H2​O]+ fragment due to the "ortho effect" where the adjacent morpholine ring participates in intramolecular proton transfer during fragmentation.

  • X-Ray Crystallography: For definitive 3D structural proof, especially to quantify the dihedral twist angle of the morpholine ring in the ortho isomer (proving the steric hindrance theory discussed in Section 1).

References

  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US9498483B2 - 2,3,5-trisubstituted thiophene compounds and uses thereof. Google Patents.
  • 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349. PubChem - NIH. Available at:[Link]

Comparative

LC-MS/MS validation for 3-fluoro-5-(morpholin-4-yl)benzaldehyde metabolites

Title: Optimizing LC-MS/MS Workflows for 3-fluoro-5-(morpholin-4-yl)benzaldehyde and its Metabolites: A Comparative Validation Guide As drug discovery pipelines increasingly incorporate complex morpholine-containing phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing LC-MS/MS Workflows for 3-fluoro-5-(morpholin-4-yl)benzaldehyde and its Metabolites: A Comparative Validation Guide

As drug discovery pipelines increasingly incorporate complex morpholine-containing pharmacophores, bioanalytical scientists face distinct challenges in quantifying these entities and their metabolites in biological matrices. The compound 3-fluoro-5-(morpholin-4-yl)benzaldehyde presents a unique analytical hurdle: it is susceptible to both aldehyde oxidation and cytochrome P450-mediated morpholine ring modifications[1], generating closely eluting, structurally similar metabolites.

This guide objectively compares the performance of different chromatographic columns and sample preparation methodologies to establish a robust, self-validating LC-MS/MS workflow that adheres to the FDA Bioanalytical Method Validation Guidance (2018)[2].

The Analytical Challenge: Metabolism and Matrix Interference

The biotransformation of 3-fluoro-5-(morpholin-4-yl)benzaldehyde typically yields three primary metabolic pathways:

  • Aldehyde Oxidation: Conversion to 3-fluoro-5-(morpholin-4-yl)benzoic acid via aldehyde dehydrogenases (ALDH) or aldehyde oxidase (AOX1)[1].

  • Morpholine Ring Oxidation: CYP3A4-mediated oxidation resulting in a morpholin-3-one (lactam) derivative[3].

  • N-Dealkylation: CYP3A4-mediated morpholine ring cleavage[1].

Because the morpholin-3-one metabolite (M2) retains the aromatic core and exhibits only a minor shift in polarity, baseline chromatographic resolution from the parent compound is notoriously difficult using standard reversed-phase chemistries.

Metabolic_Pathway Parent 3-fluoro-5-(morpholin-4-yl)benzaldehyde (Parent Pharmacophore) M1 M1: Benzoic Acid Derivative (Aldehyde Oxidation) Parent->M1 ALDH / AOX1 M2 M2: Morpholin-3-one (Lactam Formation) Parent->M2 CYP3A4 M3 M3: Ring Cleavage (N-dealkylation) Parent->M3 CYP3A4

Fig 1: Primary metabolic pathways of 3-fluoro-5-(morpholin-4-yl)benzaldehyde.

Chromatographic Resolution: Biphenyl vs. C18 Stationary Phases

The "go-to" column in most bioanalytical laboratories is the fully porous or core-shell C18. However, C18 relies almost exclusively on hydrophobic (dispersive) interactions. When separating the parent benzaldehyde from its morpholin-3-one metabolite (M2), hydrophobicity alone is often insufficient, leading to co-elution and subsequent MS/MS cross-talk.

The Biphenyl Advantage: Biphenyl stationary phases incorporate two aromatic rings that provide orthogonal selectivity through π−π interactions[4]. Because the parent compound and its metabolites possess an electron-deficient fluorinated benzene ring, the electron-rich biphenyl phase induces strong dipole-dipole and π−π retention mechanisms. When paired with a methanolic mobile phase (which does not mask π−π interactions like acetonitrile does), the Biphenyl column dramatically improves the resolution of critical isobaric pairs[4][5].

Table 1: Chromatographic Performance Comparison

Conditions: 50 x 2.1 mm, 2.6 µm core-shell columns. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Methanol. Gradient: 5-95% B over 3.5 mins.

Performance MetricStandard C18 ColumnBiphenyl ColumnCausality / Scientific Insight
Retention Time (Parent) 1.85 min2.45 minEnhanced retention via π−π interactions prevents elution in the solvent front[5].
Resolution ( Rs​ ) Parent/M2 0.8 (Co-elution)2.1 (Baseline)Biphenyl exploits slight electron density differences between the morpholine and lactam rings[4].
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Biphenyl ligands shield surface silanols more effectively than straight-chain alkyls.
Signal-to-Noise (S/N) 150:1420:1Improved retention shifts analytes away from early-eluting ion suppression zones[5].

Sample Preparation: Solid Phase Extraction (SPE) vs. Protein Precipitation (PPT)

To meet the FDA's rigorous criteria for matrix effects (Matrix Factor CV < 15%)[2], sample preparation must go beyond simple protein removal.

Protein Precipitation (PPT) using cold acetonitrile is fast but leaves high concentrations of endogenous glycerophospholipids in the extract. These phospholipids compete for charge droplets in the Electrospray Ionization (ESI+) source, causing severe ion suppression.

Polymeric Solid Phase Extraction (SPE) (e.g., Oasis HLB or Strata-X) utilizes a hydrophilic-lipophilic balanced sorbent that effectively washes away salts and tightly binds phospholipids, allowing for the targeted elution of the fluorinated benzaldehyde and its metabolites[6][7].

Table 2: Extraction Efficiency in Human Plasma (Spiked at 10 ng/mL)
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Phospholipid Removal
PPT (3:1 MeCN:Plasma) 88.5%0.55 (Severe Suppression)18.4% (Fails FDA)< 10%
Polymeric SPE (30 mg) 94.2%0.98 (Negligible Effect)4.2% (Passes FDA)> 95%

Step-by-Step Validated LC-MS/MS Protocol

To ensure a self-validating system, this protocol integrates stable-isotope labeled internal standards (SIL-IS) prior to any extraction steps, ensuring that any volumetric losses or ionization variations are mathematically normalized.

Step 1: Sample Spiking & Equilibration

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., 13C6​ -labeled parent compound at 50 ng/mL).

  • Causality: Equilibrate for 15 minutes at room temperature to allow the IS to bind to plasma proteins identically to the endogenous analyte, ensuring accurate recovery calculations.

Step 2: Polymeric SPE Extraction

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the polymeric SPE bed.

  • Load: Dilute the 110 µL plasma sample with 100 µL of 2% Formic Acid (aq) to disrupt protein binding, then load onto the sorbent[6].

  • Wash: Wash with 1 mL of 5% Methanol in Water to remove salts and polar interferences.

  • Elute: Elute with 2 x 500 µL of 100% Methanol. Causality: Methanol is strong enough to elute the analytes but leaves highly hydrophobic phospholipids trapped on the sorbent[7].

  • Dry & Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Analysis

  • Inject 5 µL onto a 2.6 µm Biphenyl column (50 x 2.1 mm) maintained at 40°C.

  • Run a linear gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B) from 5% B to 95% B over 3.5 minutes.

  • Detect via Triple Quadrupole MS in ESI+ Multiple Reaction Monitoring (MRM) mode.

Validation_Workflow S1 Sample Spiking & IS Addition S2 Polymeric SPE (Phospholipid Removal) S1->S2 S3 Biphenyl UHPLC (pi-pi Separation) S2->S3 S4 ESI+ MS/MS (MRM Acquisition) S3->S4 S5 FDA 2018 Data Validation S4->S5

Fig 2: Self-validating bioanalytical workflow from sample preparation to FDA compliance.

Summary of Validation Parameters

By utilizing the Biphenyl/SPE combination, the method inherently satisfies the FDA Bioanalytical Method Validation Guidance (2018)[2][8]:

  • Accuracy & Precision: Inter- and intra-batch CVs are 5% (FDA limit is 15%, or 20% at LLOQ)[2].

  • Selectivity/Specificity: Baseline resolution ( Rs​ > 2.0) guarantees no cross-talk between the morpholin-3-one metabolite and the parent aldehyde[4].

  • Matrix Effect: IS-normalized matrix factor is consistently 0.95–1.05, proving the efficacy of the SPE phospholipid removal[6].

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Hatakeyama, N., et al. Does Metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide Occur at the Morpholine Ring? Quantum Mechanical and Molecular Dynamics Studies. ResearchGate. (2007). Available at:[Link]

  • Phenomenex. Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel. (2022). Available at:[Link]

  • Nakagawa, T., et al. In vitro metabolism of alectinib, a novel potent ALK inhibitor, in human: contribution of CYP3A enzymes. ResearchGate. (2025). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde, a compound often utilized in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde is the foundation of its safe management. This assessment is based on the known risks of its constituent chemical groups.

  • Aromatic Aldehydes: Benzaldehyde and its derivatives are generally considered combustible liquids and can be harmful if swallowed or inhaled.[1][2] They can also cause skin and serious eye irritation.[3]

  • Morpholine Derivatives: Morpholine itself is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[4] It is also classified as a corrosive material.[4]

  • Organofluorine Compounds: The introduction of a fluorine atom can alter the reactivity and toxicity of a molecule. While specific data for this compound is lacking, it is prudent to handle all organofluorine compounds with care.

Based on this analysis, 3-Fluoro-5-(morpholin-4-yl)benzaldehyde should be treated as a hazardous substance with the potential for flammability, toxicity, and corrosivity.

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 1696721-44-4[5]
Molecular Formula C₁₁H₁₂FNO₂[5]
Molecular Weight 209.22 g/mol [5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3-Fluoro-5-(morpholin-4-yl)benzaldehyde in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. All handling procedures should be conducted in a well-ventilated chemical fume hood.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and vapors.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against chemical splashes.

Segregation and Collection of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.

Step 1: Designate a Hazardous Waste Container All solid and liquid waste containing 3-Fluoro-5-(morpholin-4-yl)benzaldehyde must be collected in a dedicated, clearly labeled hazardous waste container.[6][7]

  • Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE).[6] A chemical compatibility chart should be consulted to ensure the container material will not be degraded by the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Fluoro-5-(morpholin-4-yl)benzaldehyde".[6][8] The label should also include the primary hazard characteristics (e.g., Flammable, Corrosive, Toxic).[9]

Step 2: Waste Segregation Never mix waste containing 3-Fluoro-5-(morpholin-4-yl)benzaldehyde with other incompatible waste streams.[10] Incompatible materials include:

  • Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides.[11]

  • Strong Acids and Bases: To avoid exothermic reactions.[3]

  • Strong Reducing Agents. [12]

The following diagram illustrates the workflow for waste segregation and collection:

WasteSegregation Start Generation of Waste (Solid or Liquid) Container Select Compatible and Labeled Hazardous Waste Container Start->Container Segregate Segregate from Incompatible Wastes (Oxidizers, Strong Acids/Bases) Container->Segregate Collect Collect Waste in Designated Container Segregate->Collect Store Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment Collect->Store

Caption: Waste Segregation and Collection Workflow.

Approved Disposal Procedures: Ensuring Regulatory Compliance

The disposal of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde must be handled by a licensed hazardous waste disposal company.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[13]

Step-by-Step Disposal Workflow:

  • Secure the Waste Container: Once the waste container is full or ready for disposal, ensure the lid is tightly sealed.

  • Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6] The storage area should have secondary containment to prevent the spread of material in case of a leak.[14]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.[7]

  • Documentation: Complete all necessary hazardous waste manifest forms as required by your institution and local regulations.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Ensure proper PPE is worn. Contain the spill using an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[7][11]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable cleaning agent, followed by a thorough water rinse. All contaminated cleaning materials must also be disposed of as hazardous waste.

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.

The following decision tree outlines the appropriate response to a chemical spill:

SpillResponse Spill Spill of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde Location Is the spill inside a chemical fume hood? Spill->Location SmallSpill Small Spill Procedure: 1. Alert Personnel 2. Contain with Absorbent 3. Collect with Non-Sparking Tools 4. Decontaminate Area Location->SmallSpill Yes LargeSpill Large Spill Procedure: 1. Evacuate Area 2. Activate Alarm & Notify EHS 3. Isolate the Area 4. Do Not Re-enter Location->LargeSpill No

Caption: Spill Response Decision Tree.

Conclusion: A Culture of Safety

The responsible disposal of 3-Fluoro-5-(morpholin-4-yl)benzaldehyde is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established emergency procedures, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

  • Appchem. (n.d.). 3-fluoro-5-(morpholin-4-yl)benzaldehyde. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Aldex. (n.d.). Aldehyde Disposal Made Easy. Retrieved from [Link]

  • StatLab. (n.d.). Aldehyde Disposal. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

Sources

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